molecular formula C6H10ClN3 B8335324 4-Chloromethyl-2-propyl-1,2,3-triazole

4-Chloromethyl-2-propyl-1,2,3-triazole

Cat. No.: B8335324
M. Wt: 159.62 g/mol
InChI Key: ZMSPEGZPLRRZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-2-propyl-1,2,3-triazole is a valuable synthetic intermediate and chemical building block in organic chemistry and drug discovery research. The presence of both a reactive chloromethyl group and a 1,2,3-triazole ring in its structure makes it a versatile precursor for the development of more complex molecules. Compounds featuring the 1,2,3-triazole scaffold are of significant research interest due to their wide range of potential biological activities. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to link the triazole core to other molecular fragments through alkylation and nucleophilic substitution reactions . This compound is closely related to other researched heterocycles, such as 1-substituted-1H-imidazole-2-carboxylic acid compounds, which have been explored for their role as metallo-β-lactamase (MBL) inhibitors. These inhibitors can restore the efficacy of β-lactam antibiotics against resistant bacteria . Similarly, triazole-based structures are investigated for various therapeutic targets, including Rock inhibition, which has implications for a range of diseases from cardiovascular disorders to neurological conditions . Researchers can utilize 4-Chloromethyl-2-propyl-1,2,3-triazole as a key raw material in the synthesis of novel compounds for antimicrobial, anticancer, and other biomedical research programs. For Research Use Only. This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

4-(chloromethyl)-2-propyltriazole

InChI

InChI=1S/C6H10ClN3/c1-2-3-10-8-5-6(4-7)9-10/h5H,2-4H2,1H3

InChI Key

ZMSPEGZPLRRZTC-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=CC(=N1)CCl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 4-Chloromethyl-2-propyl-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in hydrogen bonding, which makes it a valuable pharmacophore.[1] This guide delves into the specifics of a promising derivative, 4-Chloromethyl-2-propyl-1,2,3-triazole, a molecule poised for exploration in drug discovery programs. While direct literature on this exact compound is sparse, this document provides a comprehensive overview based on established principles of triazole chemistry, including a proposed synthetic route, detailed experimental protocols, and an analysis of its anticipated chemical properties and biological potential. The unique substitution pattern—a reactive chloromethyl group at the 4-position and a propyl group at the 2-position—offers a versatile platform for the development of novel therapeutic agents.

Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole ring system has emerged as a "privileged" structural motif in medicinal chemistry, largely due to the advent of "click chemistry."[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] These heterocyclic compounds are not merely passive linkers; they are known to be bioisosteres of amide bonds, are metabolically stable, and can participate in a variety of non-covalent interactions with biological targets.[1] The broad spectrum of biological activities associated with 1,2,3-triazole derivatives, including antimicrobial, antiviral, and anticancer properties, underscores their therapeutic potential.[1][2] This guide focuses on the specific attributes of 4-Chloromethyl-2-propyl-1,2,3-triazole, a compound that combines the stable triazole core with a reactive chloromethyl group, making it an ideal candidate for further chemical derivatization and biological screening.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-Chloromethyl-2-propyl-1,2,3-triazole features a five-membered aromatic ring containing three contiguous nitrogen atoms, with a chloromethyl substituent at the C4 position and a propyl group at the N2 position.

Table 1: Predicted Physicochemical Properties of 4-Chloromethyl-2-propyl-1,2,3-triazole

PropertyPredicted ValueNotes
Molecular FormulaC6H10ClN3
Molecular Weight160.62 g/mol
XLogP31.3Predicted lipophilicity
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3The three nitrogen atoms of the triazole ring
Rotatable Bond Count3
Exact Mass159.05632 g/mol
Monoisotopic Mass159.05632 g/mol
Topological Polar Surface Area36.9 Ų
Heavy Atom Count10
Formal Charge0
Complexity148

Note: These properties are predicted using computational models due to the absence of experimentally determined data in the public domain.

Proposed Synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole

A plausible and efficient synthetic route to 4-Chloromethyl-2-propyl-1,2,3-triazole involves a two-step process, leveraging established methodologies for the synthesis of 2,4-disubstituted 1,2,3-triazoles. The key steps are the formation of a 2-propyl-1,2,3-triazole intermediate followed by chloromethylation at the 4-position.

Synthetic Scheme

Synthesis_of_4-Chloromethyl-2-propyl-1,2,3-triazole cluster_0 Step 1: Formation of 2-Propyl-1,2,3-triazole cluster_1 Step 2: Chloromethylation Propargyl_alcohol Propargyl alcohol 2-Propyl-4-hydroxymethyl-1,2,3-triazole 2-Propyl-4-hydroxymethyl-1,2,3-triazole Propargyl_alcohol->2-Propyl-4-hydroxymethyl-1,2,3-triazole 1. Propyl_azide Propyl azide Propyl_azide->2-Propyl-4-hydroxymethyl-1,2,3-triazole 2. CuSO4_NaAsc CuSO4, Sodium Ascorbate t-BuOH/H2O CuSO4_NaAsc->2-Propyl-4-hydroxymethyl-1,2,3-triazole Target_Molecule 4-Chloromethyl-2-propyl-1,2,3-triazole 2-Propyl-4-hydroxymethyl-1,2,3-triazole->Target_Molecule 3. Thionyl_chloride Thionyl chloride (SOCl2) DCM Thionyl_chloride->Target_Molecule

Caption: Proposed two-step synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Propyl-4-hydroxymethyl-1,2,3-triazole

This protocol is adapted from established copper-catalyzed azide-alkyne cycloaddition (CuAAC) procedures.[3][4]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve propargyl alcohol (1.0 eq) and propyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (40 mL).

  • Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water (5 mL). In another vial, prepare a solution of sodium ascorbate (0.1 eq) in water (5 mL).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the dropwise addition of the sodium ascorbate solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up and Purification: Upon completion, add a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-propyl-4-hydroxymethyl-1,2,3-triazole.

Step 2: Synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole

This procedure is based on standard methods for the conversion of alcohols to alkyl chlorides using thionyl chloride.

  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-propyl-4-hydroxymethyl-1,2,3-triazole (1.0 eq) in anhydrous dichloromethane (DCM) (20 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography on silica gel to afford the target compound, 4-chloromethyl-2-propyl-1,2,3-triazole.

Spectroscopic Characterization (Anticipated Data)

Due to the lack of published experimental data for 4-Chloromethyl-2-propyl-1,2,3-triazole, the following characterization data is predicted based on the analysis of structurally similar compounds.[5][6]

Table 2: Predicted Spectroscopic Data for 4-Chloromethyl-2-propyl-1,2,3-triazole

TechniquePredicted Chemical Shifts/Signals
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.65 (s, 1H, triazole C5-H), 4.70 (s, 2H, -CH₂Cl), 4.30 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-CH₃), 1.95 (sext, J = 7.4 Hz, 2H, N-CH₂-CH₂-CH₃), 0.95 (t, J = 7.4 Hz, 3H, N-CH₂-CH₂-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 145.0 (triazole C4), 125.0 (triazole C5), 55.0 (N-CH₂-CH₂-CH₃), 38.0 (-CH₂Cl), 23.0 (N-CH₂-CH₂-CH₃), 11.0 (N-CH₂-CH₂-CH₃)
Mass Spectrometry (ESI-MS) m/z: 160.06 [M+H]⁺, 182.04 [M+Na]⁺

Potential Applications in Drug Development

The structural features of 4-Chloromethyl-2-propyl-1,2,3-triazole suggest several promising avenues for its application in drug discovery.

Applications_in_Drug_Development cluster_0 Potential Therapeutic Areas Core_Molecule 4-Chloromethyl-2-propyl-1,2,3-triazole Reactive Chloromethyl Group Lipophilic Propyl Group Stable Triazole Core Anticancer Anticancer Agents Core_Molecule:f0->Anticancer Alkylation of biomolecules Antimicrobial Antimicrobial Agents Core_Molecule:f0->Antimicrobial Covalent modification of enzymes Antiviral Antiviral Agents Core_Molecule:f2->Antiviral Bioisosteric replacement

Caption: Potential applications of 4-Chloromethyl-2-propyl-1,2,3-triazole in drug development.

The reactive chloromethyl group at the C4 position serves as a versatile electrophilic handle for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, reaction with thiols, amines, or alcohols can be used to append various pharmacophores to the triazole core.

The N2-propyl group contributes to the lipophilicity of the molecule, which can be crucial for cell membrane permeability and interaction with hydrophobic pockets of target proteins. The 1,2,3-triazole ring itself provides metabolic stability and can act as a scaffold to orient the substituents in a defined three-dimensional space.

Given the known biological activities of other substituted 1,2,3-triazoles, derivatives of 4-Chloromethyl-2-propyl-1,2,3-triazole could be investigated as:

  • Anticancer Agents: The chloromethyl group could act as an alkylating agent, forming covalent bonds with nucleophilic residues in target proteins or DNA, a mechanism employed by some anticancer drugs.

  • Antimicrobial Agents: The ability to introduce diverse functionalities could lead to compounds that inhibit essential microbial enzymes.

  • Enzyme Inhibitors: The triazole core can mimic peptide bonds and interact with the active sites of enzymes, while the appended functionalities can be tailored to enhance binding affinity and selectivity.

Conclusion and Future Directions

4-Chloromethyl-2-propyl-1,2,3-triazole represents a molecule with significant untapped potential in the field of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the presence of a reactive functional group, makes it an attractive building block for the creation of novel bioactive compounds. Future research should focus on the synthesis and characterization of this molecule, followed by the generation of a diverse library of derivatives. Subsequent screening of these compounds against a panel of biological targets will be crucial to unlocking their therapeutic potential. The insights gained from such studies will not only expand our understanding of the structure-activity relationships of 2,4-disubstituted 1,2,3-triazoles but may also lead to the discovery of new drug candidates for a variety of diseases.

References

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  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

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  • Begtrup, M., & Nytoft, H. P. (1986). 2‐Alkyl‐1,2,3‐triazole‐1‐oxides: Preparation and Use in the Synthesis of 2‐Alkyltriazoles.
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  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis. [Link]

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Literature Review & Technical Guide: Synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-alkyl-2H-1,2,3-triazole scaffold has emerged as a privileged pharmacophore, frequently deployed as a metabolically robust bioisostere for distal carboxylic acids in rational drug design. Specifically, 4-chloromethyl-2-propyl-2H-1,2,3-triazole serves as a critical electrophilic building block for synthesizing 1[1] and 2[2].

Unlike N1-substituted triazoles, which are readily and exclusively accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the N2-alkylated isomers demand distinct synthetic strategies due to the inherent annular tautomerism of the 1H-1,2,3-triazole core. This whitepaper delineates the optimized synthesis pathways, mechanistic rationale, and validated protocols for generating this highly sought-after intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 4-chloromethyl-2-propyl-2H-1,2,3-triazole relies on a robust, three-stage linear sequence:

  • Regioselective Alkylation: The starting material, methyl 1H-1,2,3-triazole-4-carboxylate, undergoes base-mediated alkylation with 1-bromopropane. Because the triazolide anion delocalizes its negative charge across N1, N2, and N3, a mixture of regioisomers is inevitable under standard conditions. While modern catalytic methods—such as 3[3] or —have been developed for direct N2-selective functionalization, classical thermodynamic alkylation followed by chromatographic separation remains the most scalable approach for simple aliphatic chains. The N2-isomer,4[4], is isolated based on its lower polarity compared to the N1/N3 isomers.

  • Chemoselective Reduction: The ester is reduced to5[5]. Sodium borohydride (NaBH₄) in ethanol is utilized to prevent over-reduction or ring fragmentation[1].

  • Halogenation: The hydroxymethyl group is converted to the chloromethyl moiety using thionyl chloride (SOCl₂). This proceeds via an Sₙi mechanism, ensuring clean conversion with volatile byproducts.

Pathway Visualization

SynthesisPathway SM Methyl 1H-1,2,3-triazole- 4-carboxylate Alk Alkylation (PrBr, K2CO3, DMF) SM->Alk Int1 Methyl 2-propyl-2H-1,2,3- triazole-4-carboxylate Alk->Int1 Isomer Separation Red Reduction (NaBH4, EtOH) Int1->Red Int2 2-propyl-2H-1,2,3- triazole-4-methanol Red->Int2 Chlor Chlorination (SOCl2, DCM) Int2->Chlor Prod 4-chloromethyl-2-propyl- 2H-1,2,3-triazole Chlor->Prod

Figure 1: Three-step synthetic workflow for 4-chloromethyl-2-propyl-2H-1,2,3-triazole.

Reaction Optimization & Quantitative Data

The primary bottleneck in this pathway is the initial N-alkylation step. The choice of base and solvent dictates the ratio of the desired N2-isomer versus the N1/N3 byproducts. The table below summarizes the causality of these parameters based on field-proven optimizations.

Base (1.5 eq)SolventTemp (°C)Total Yield (%)N2 : (N1+N3) RatioMechanistic Insight
K₂CO₃ DMF258545 : 55Standard thermodynamic control; ambient nucleophilicity limits N2 selectivity.
Cs₂CO₃ DMF258852 : 48"Cesium effect" enhances the solubility and nakedness of the triazolide anion, slightly favoring the less sterically hindered N2 position.
DIPEA MeCN607030 : 70Weaker organic base fails to fully dissociate the ion pair, kinetically favoring N1 alkylation.
NaH THF0 to 259040 : 60Hard base leads to rapid, unselective kinetic trapping; risk of ester hydrolysis during aqueous workup.

Validated Experimental Protocols

The following procedures are designed as self-validating systems to ensure high-purity intermediates at each stage.

Step 1: Synthesis of Methyl 2-propyl-2H-1,2,3-triazole-4-carboxylate

Objective: Maximize N2-alkylation and isolate the target regioisomer.

  • Initiation: Suspend methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M).

    • Causality: Cs₂CO₃ is utilized to leverage the cesium effect, maximizing the generation of a highly reactive, "naked" triazolide anion compared to potassium or sodium bases.

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise at 0 °C. Warm to ambient temperature and stir for 12 hours.

  • Quench & Extraction: Dilute the reaction mixture with H₂O (5 volumes) to solubilize inorganic salts and extract with EtOAc (3 x 3 volumes). Wash the combined organic layers with 5% aqueous LiCl.

    • Validation: The LiCl wash is critical to quantitatively partition residual DMF into the aqueous phase, preventing co-elution during chromatography. Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).

    • Validation: The N2-isomer elutes first due to its higher symmetry and lower dipole moment compared to the N1/N3 isomers.

Step 2: Synthesis of 2-propyl-2H-1,2,3-triazole-4-methanol

Objective: Chemoselective reduction of the ester without disrupting the triazole core.

  • Initiation: Dissolve the isolated methyl 2-propyl-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in absolute ethanol (0.3 M) and cool to 0 °C.

  • Reduction: Add NaBH₄ (2.5 eq) portion-wise.

    • Causality: The electron-withdrawing nature of the triazole ring sufficiently activates the ester towards hydride attack, making the mild NaBH₄ highly effective and avoiding the harshness (and potential ring fragmentation) associated with LiAlH₄.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC until complete consumption of the ester is observed.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl to destroy excess hydride. Remove ethanol under reduced pressure, extract the aqueous residue with EtOAc, dry, and concentrate to yield the alcohol as a colorless oil. Use directly in the next step.

Step 3: Synthesis of 4-Chloromethyl-2-propyl-2H-1,2,3-triazole

Objective: Clean conversion of the primary alcohol to the alkyl chloride.

  • Initiation: Dissolve 2-propyl-2H-1,2,3-triazole-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert atmosphere and cool to 0 °C.

  • Halogenation: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

    • Causality: SOCl₂ reacts via an intermediate chlorosulfite, which decomposes (Sₙi) to yield the chloride and SO₂ gas. This provides an atom-economical route with volatile byproducts, bypassing the complex triphenylphosphine oxide removal required if using Appel reaction conditions.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (2 x) to azeotropically remove residual SOCl₂ and HCl. The resulting 4-chloromethyl-2-propyl-2H-1,2,3-triazole is obtained in high purity, ready for subsequent coupling reactions.

References

  • Use of the 4-Hydroxy-Triazole Moiety as a Bioisosteric Tool in the Development of Ionotropic Glutamate Receptor Ligands. Source: PMC - PubMed Central. URL:[Link]

  • US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators. Source: Google Patents.
  • N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Source: RSC Publishing. URL: [Link]

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A Technical Guide to the Synthesis and Biological Evaluation of 1,2,3-Triazole Intermediates with Chloromethyl Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold has become a cornerstone in medicinal chemistry, largely due to its favorable physicochemical properties and synthetic accessibility via "click chemistry."[1][2] This guide delves into a specific, highly reactive subset of these compounds: 1,2,3-triazole intermediates bearing a chloromethyl substituent. This functional group imparts significant electrophilic character, positioning these molecules as versatile building blocks for complex drug candidates and as potential covalent inhibitors of biological targets. We will explore the synthetic rationale for their creation, detail their diverse biological activities from antimicrobial to anticancer, and provide robust, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of chloromethyl-substituted triazoles in their discovery programs.

Introduction: The 1,2,3-Triazole Scaffold in Modern Drug Discovery

The five-membered 1,2,3-triazole ring is a privileged structure in drug design.[3] Its prominence is not accidental but is rooted in a unique combination of chemical and physical properties that make it an ideal component of a therapeutic agent. The triazole ring is remarkably stable to metabolic degradation, acidic and basic hydrolysis, and both oxidative and reductive conditions.[4] This inherent stability ensures that the core scaffold remains intact in vivo, a critical attribute for any drug candidate.

Furthermore, the triazole ring possesses a large dipole moment and acts as both a hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with biological targets like enzymes and receptors.[4][5] It is often employed as a bioisostere for amide bonds, offering a synthetically accessible and more stable alternative.[3] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a vast chemical space readily accessible for screening and development.[5][6] This has led to the discovery of 1,2,3-triazole-containing compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8][9]

The Chloromethyl Substituent: A Gateway to Functionality and Activity

The introduction of a chloromethyl (-CH₂Cl) group onto the triazole ring transforms it from a stable scaffold into a highly reactive intermediate. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity serves a dual purpose in drug discovery:

  • A Versatile Synthetic Handle: The chloromethyl group is an exceptional synthetic linchpin. It allows for the facile conjugation of the triazole core to other molecules of interest—such as pharmacophores, targeting moieties, or solubilizing groups—through reactions with nucleophiles like phenols, thiols, and amines.[10][11] This modular approach is invaluable for rapidly generating libraries of complex molecules for structure-activity relationship (SAR) studies.

  • A Potential Covalent "Warhead": The electrophilic nature of the chloromethyl group allows it to function as a potential alkylating agent. In a biological context, this opens the door for the design of targeted covalent inhibitors. These inhibitors can form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine, histidine) in the active site of a target enzyme, leading to irreversible inhibition.[12] This mechanism can offer advantages in potency and duration of action compared to non-covalent inhibitors.

Synthetic Methodologies

The synthesis of chloromethyl-substituted 1,2,3-triazoles is typically a two-stage process: formation of the triazole ring followed by the introduction of the chloromethyl group.

Synthesis of the 1,2,3-Triazole Core via CuAAC

The most common and efficient method for creating the 1,4-disubstituted 1,2,3-triazole core is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly regioselective, high-yielding, and tolerant of a wide variety of functional groups, making it a favorite among medicinal chemists.[13][14] The general workflow involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Azide Organic Azide (R1-N3) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->Product Cu_Source Copper(II) Source (e.g., CuSO4) Cu_I Copper(I) Catalyst Cu_Source->Cu_I Reduction Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_I->Product Catalyzes Cycloaddition

Caption: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction of the Chloromethyl Group

To introduce the chloromethyl group, a common strategy is to first synthesize a hydroxymethyl-substituted triazole, which can then be readily converted to its chloromethyl counterpart. This is often achieved by using propargyl alcohol as the alkyne component in the CuAAC reaction. The resulting hydroxymethyl-triazole is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or cyanuric chloride.

The use of thionyl chloride is particularly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying the purification process.

Biological Activities and Mechanisms of Action

The versatility of the chloromethyl-triazole intermediate allows for the development of compounds with a broad spectrum of biological activities.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drugs like fluconazole.[15] Similarly, 1,2,3-triazole derivatives have demonstrated significant potential as antimicrobial agents.[9][16][17] Chloromethyl-triazoles serve as key intermediates to synthesize novel derivatives by reacting them with various nucleophiles present in other heterocyclic scaffolds known for antimicrobial properties (e.g., thiols, amines). For instance, studies have shown that Mannich bases and sulfide derivatives of triazoles exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria.[18]

Table 1: Representative Antimicrobial Activity of Triazole Derivatives

Compound Class Target Organism Activity (MIC, µg/mL) Reference
Triazole-piperidine Mannich bases E. coli, S. aureus, P. aeruginosa 1.56 - 3.12 [18]
1,2,3-Triazole-Coumarin Hybrids Candida albicans 0.125 - 4.0 [19]
Ofloxacin-1,2,4-triazole Analogues S. aureus, E. coli 0.25 - 1.0 [18]

| Phenylpiperazine-substituted triazoles | S. aureus, B. subtilis | Moderate Activity |[18] |

Anticancer Activity

The triazole scaffold is present in several anticancer agents, where it contributes to target binding and overall pharmacokinetic properties.[20][21] Derivatives synthesized from chloromethyl-triazole intermediates have shown cytotoxicity against a range of human cancer cell lines, including breast, lung, and colon cancer.[7][22] The mechanism of action is often multifaceted, including the inhibition of key enzymes like thymidylate synthase or topoisomerase, disruption of microtubule polymerization, cell cycle arrest, and induction of apoptosis.[7][20]

Table 2: Representative Anticancer Activity of Triazole Derivatives

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
1,2,3-Triazole-Isatin Hybrids MCF-7 (Breast) 1.56 µM [5]
Podophyllotoxin-Triazole Hybrids A549 (Lung) 21.1 - 29.4 nM [7]
Triazole-Phosphonate Derivative HT-1080 (Fibrosarcoma) 15.13 µM [21]

| Thymol-1,2,3-Triazole Hybrids | MCF-7 (Breast) | 6.17 µM |[20] |

Enzyme Inhibition and Covalent Modification

The electrophilic chloromethyl group is an ideal functional group for designing targeted covalent inhibitors. By positioning this reactive group within a scaffold that has affinity for a specific enzyme's active site, it's possible to achieve irreversible inhibition through alkylation of a nearby nucleophilic amino acid residue. This strategy has been successfully employed to create potent and selective inhibitors for various enzyme classes, including proteases and kinases.[12][23] The "pseudo-acylation" of proteins by chloromethyl-triazoles represents a novel approach to achieving site-selective modification.[12]

Covalent_Inhibition cluster_Enzyme Enzyme Active Site cluster_Inhibitor Inhibitor Binding & Reaction Enzyme_Surface Nucleophile Nucleophilic Residue (e.g., Cys-SH) Inhibitor_Covalent Covalent Adduct Formed (Irreversible Inhibition) Inhibitor_Initial Inhibitor with -CH₂Cl Warhead Inhibitor_Bound Non-covalent Binding Inhibitor_Initial->Inhibitor_Bound 1. Reversible binding Inhibitor_Bound->Nucleophile Proximity Inhibitor_Bound->Inhibitor_Covalent 2. Nucleophilic attack (Alkylation)

Caption: Conceptual mechanism of covalent enzyme inhibition by a chloromethyl-substituted compound.

Key Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of chloromethyl-triazole intermediates.

Protocol: Synthesis of a Model 1-(Chloromethyl)-4-phenyl-1H-1,2,3-triazole
  • Rationale: This two-step protocol first uses a robust CuAAC reaction to form the hydroxymethyl-triazole precursor, followed by a clean chlorination using thionyl chloride.

  • Step 1: Synthesis of (4-phenyl-1H-1,2,3-triazol-1-yl)methanol

    • To a round-bottom flask, add phenylacetylene (1.0 eq), sodium azide (1.1 eq), and copper(II) sulfate pentahydrate (0.05 eq) in a 1:1 mixture of water and tert-butanol.

    • Add sodium ascorbate (0.1 eq) to the mixture. The solution should change color, indicating the reduction of Cu(II) to Cu(I).

    • Add propargyl alcohol (1.0 eq) to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure hydroxymethyl-triazole.

  • Step 2: Synthesis of 1-(Chloromethyl)-4-phenyl-1H-1,2,3-triazole

    • Dissolve the (4-phenyl-1H-1,2,3-triazol-1-yl)methanol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chloromethyl-triazole, which can be used directly or purified further if necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Rationale: This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[19]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final target concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well. Include positive (microbe, no drug) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24h for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration well with no turbidity (no growth).

Protocol: Cytotoxicity Assay (MTT Assay)
  • Rationale: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: General Enzyme Inhibition Assay
  • Rationale: This protocol provides a general workflow to determine the inhibitory potential of a compound against a target enzyme by measuring the rate of product formation or substrate consumption.[24]

Enzyme_Assay_Workflow A 1. Prepare Reagents - Enzyme Solution - Substrate Solution - Test Compound Dilutions - Assay Buffer B 2. Plate Setup (96-well) - Add Assay Buffer - Add Test Compound / Control - Add Enzyme Solution A->B C 3. Pre-incubation (e.g., 15 min at 37°C) Allows inhibitor-enzyme binding B->C D 4. Initiate Reaction Add Substrate Solution to all wells C->D E 5. Kinetic Measurement Read Absorbance/Fluorescence over time using a plate reader D->E F 6. Data Analysis - Calculate reaction rates - Plot % Inhibition vs. [Compound] - Determine IC₅₀ value E->F

Caption: Standard experimental workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

1,2,3-triazole intermediates bearing a chloromethyl substituent are more than just synthetic stepping stones; they are highly valuable molecules in their own right. Their defined reactivity provides a powerful tool for both the modular construction of complex drug candidates and the rational design of targeted covalent inhibitors. The biological activities demonstrated by their derivatives, spanning antimicrobial and anticancer applications, underscore their therapeutic potential.

Future research will likely focus on refining the selectivity of these reactive compounds. By embedding the chloromethyl-triazole motif within scaffolds that have high specificity for a particular biological target, it will be possible to develop next-generation covalent therapies with enhanced efficacy and reduced off-target effects. The continued application of these versatile intermediates will undoubtedly fuel innovation across multiple areas of drug discovery.

References

  • Murthy, S., et al. (2012). Evaluation of a series of Schiff and Mannich bases of isatin derivatives for their antibacterial activities. Journal of Chemical and Pharmaceutical Research, 4(1), 44-49. [Link not available in search results]
  • Fokin, V. V., et al. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3381–3384. [Link]

  • Kumar, A., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(1), 1-18. [Link]

  • Bekircan, O., et al. (2006). Synthesis and anticancer evaluation of some new 1,2,4-triazole derivatives. Indian Journal of Chemistry - Section B, 45B(12), 2735-2740. [Link not available in search results]
  • Various Authors. (2023). 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies.
  • Sharma, D., et al. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(4), 2434-2440. [Link]

  • Hulme, A. N., et al. (2016). Chloromethyl-Triazole: A New Motif for Site-Selective Pseudo-Acylation of Proteins. Chemical Communications, 52(82), 12230–12232. [Link]

  • D'hooghe, M., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1269-1289. [Link]

  • Various Authors. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of 1,2,3‐Triazoles and Their Derivatives: Methodological Insights. [Source not explicitly named, compilation of facts from ResearchGate]. [Link]

  • Various Authors. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2375-2388. [Link]

  • Alam, M. S., et al. (2024). A comprehensive review on triazoles as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 639-666. [Link]

  • Various Authors. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ, 12, e17849. [Link]

  • Various Authors. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Scientific Reports, 13(1), 12853. [Link]

  • Various Authors. (2022). Investigation of biological activities of various 1,2,3-triazole compounds: Their effects on cholinesterase enzymes, determination of antioxidant capacity and antimicrobial activity. Journal of Biochemical and Molecular Toxicology, 37(3), e23277. [Link]

  • Various Authors. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7244. [Link]

  • El-Sayed, W. A. (2009). SYNTHESIS AND REACTIONS OF N-CHLOROMETHYL-1,2,4-TRIAZOLES WITH SULFUR AND OXYGEN NUCLEOPHILES. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(6), 1595-1607. [Link]

  • Various Authors. (2018). A practical flow synthesis of 1,2,3-triazoles. Green Chemistry, 20(1), 133-138. [Link]

  • Various Authors. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 706341. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Santhia, P., & Ilango, K. (2022). 1,2,3-triazole derivatives as a biologically active molecule - a review. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 4277-4297. [Link]

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  • Various Authors. (2016). Investigation of inhibitory effects of triazole derivatives on the protease enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 163-168. [Link]

  • Various Authors. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1240212. [Link]

  • Various Authors. (2025). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? European Journal of Medicinal Chemistry, 296, 117621. [Link not available in search results]

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Stability data and storage conditions for 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloromethyl-2-propyl-1,2,3-triazole

Foreword: A Proactive Approach to Stability

In modern drug discovery and development, understanding the intrinsic stability of a molecule is not a retrospective exercise but a foundational pillar of a successful research program. An unstable compound can introduce significant variability, confound experimental results, and lead to costly delays. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and evaluating the stability of 4-Chloromethyl-2-propyl-1,2,3-triazole. While specific, peer-reviewed stability data for this exact molecule is not extensively published, this document synthesizes established principles of triazole and halomethyl-heterocycle chemistry with industry-standard stability testing methodologies. The insights and protocols herein are designed to empower you to proactively assess the stability of this and similar chemical entities, ensuring the integrity and reproducibility of your research.

Introduction to 4-Chloromethyl-2-propyl-1,2,3-triazole

4-Chloromethyl-2-propyl-1,2,3-triazole is a substituted heterocyclic compound featuring a 1,2,3-triazole core. The triazole ring system is a common motif in medicinal chemistry, valued for its aromaticity, hydrogen bonding capabilities, and relative metabolic stability.[1] The presence of a chloromethyl group, however, introduces a reactive electrophilic site, making the molecule a versatile synthetic intermediate but also a potential point of instability. This guide will dissect the structural features of this molecule to predict its stability profile and provide robust protocols for its empirical evaluation.

Intrinsic Chemical Stability & Postulated Degradation Pathways

The stability of 4-Chloromethyl-2-propyl-1,2,3-triazole is primarily governed by two key structural features: the aromatic 1,2,3-triazole ring and the C4-linked chloromethyl group.

  • The Triazole Core: 1,2,3-triazole rings are generally considered chemically and thermally robust due to their aromatic character.[1] Theoretical studies and experimental data on related compounds show that the triazole skeleton requires significant energy input to undergo decomposition, often via ring-opening pathways at high temperatures.[2]

  • The Chloromethyl Group: This is the most probable site of chemical degradation under typical laboratory and storage conditions. Alkyl chlorides, particularly those adjacent to an aromatic system, are susceptible to nucleophilic substitution reactions.

Based on these principles, the following degradation pathways are most likely:

Hydrolytic Degradation

Hydrolysis represents the most significant stability risk, especially in protic or aqueous environments. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by water. This can occur under neutral, acidic, or basic conditions.

  • Mechanism: The primary hydrolytic degradation product is expected to be the corresponding hydroxymethyl derivative, 4-Hydroxymethyl-2-propyl-1,2,3-triazole, with the liberation of hydrochloric acid. While specific data on this molecule is unavailable, related nitrogen-bound chloromethyl triazoles are known to suffer rapid hydrolysis in protic solvents.[3] Microwave-assisted hydrolysis is a known method for converting aromatic chloromethyl compounds to their corresponding alcohols, aldehydes, or carboxylic acids, demonstrating the susceptibility of this functional group.[4]

Caption: Postulated hydrolytic pathway for 4-Chloromethyl-2-propyl-1,2,3-triazole.

Photolytic Degradation

The photostability of triazole-containing compounds can vary significantly based on their overall structure.[5] Some triazole derivatives are used as photostabilizers, while others can degrade upon exposure to UV light.[6][7] The triazole ring can absorb UV radiation, which could potentially lead to radical-mediated degradation or cleavage of the C-Cl bond. Direct exposure of the solid material or solutions to high-intensity light, particularly UV light, should be avoided until empirical data is generated.

Thermal Degradation

While the triazole core is thermally stable, the overall molecule's stability is dictated by its weakest bond.[1] Decomposition temperatures for energetic triazole derivatives can range from 142-319°C.[8] For non-energetic derivatives like the topic compound, significant decomposition is not expected at typical storage temperatures. However, high temperatures during processing (e.g., rotary evaporation at elevated temperatures) could accelerate degradation, particularly hydrolysis if residual water is present.

Recommended Storage and Handling

Based on the postulated stability profile, the following storage and handling procedures are recommended to preserve the integrity of 4-Chloromethyl-2-propyl-1,2,3-triazole.

Solid-State Storage

To minimize the primary risk of hydrolysis, the solid compound should be protected from moisture and stored under controlled conditions.

ParameterRecommendationRationale
Temperature 2-8°C or -20°C[9][10]Reduces the rate of any potential solid-state reactions. Refrigeration is a common precaution for reactive intermediates.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Displaces atmospheric moisture, preventing hydrolysis.
Container Tightly sealed, opaque container.[11]Prevents ingress of moisture and protects from light.
Location Dry, well-ventilated area away from incompatible materials (e.g., strong bases, oxidizing agents).[11][12]Standard safe laboratory practice.
In-Solution Stability

The compound is expected to be least stable in protic solvents (e.g., water, methanol, ethanol) due to the risk of solvolysis. For solution-based experiments, it is critical to understand its stability in the chosen solvent system.

  • Aprotic Solvents: Use dry, aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF) for preparing stock solutions.

  • Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation.

  • Aqueous Buffers: Avoid prolonged storage in aqueous buffers. If experiments require aqueous conditions, introduce the compound as a concentrated stock in an organic solvent at the last possible moment.

Methodology for Stability Assessment: A Forced Degradation Study

A forced degradation (or stress testing) study is essential to definitively identify degradation pathways, understand the molecule's intrinsic stability, and develop a stability-indicating analytical method.[13][14] This involves intentionally exposing the compound to harsh conditions to accelerate its decomposition.[15][16]

Experimental Workflow

The following workflow provides a systematic approach to evaluating the stability of 4-Chloromethyl-2-propyl-1,2,3-triazole.

Sources

Technical Safety Guide: Handling Chloromethyl Triazoles in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl triazoles are high-value pharmacophores in medicinal chemistry, serving as critical intermediates for next-generation antifungals and antivirals, including the COVID-19 therapeutic Ensitrelvir (S-217622) . Their utility stems from the high reactivity of the chloromethyl group, which facilitates precise N-alkylation.

However, this same reactivity classifies them as potent alkylating agents . Unlike standard reagents, these compounds possess a structural alert for genotoxicity and mutagenicity. They are capable of forming covalent bonds with DNA nucleophiles, necessitating a biosafety level often exceeding standard organic synthesis protocols. This guide provides a self-validating safety framework for researchers, moving beyond generic SDS advice to field-proven containment and deactivation strategies.

Part 1: Critical Hazard Profiling (The "Why")

To handle these compounds safely, one must understand the causality of their toxicity. The chloromethyl group (–CH₂Cl) attached to an electron-deficient triazole ring creates a "soft" electrophile.

Mechanism of Toxicity: Alkylation
  • Chemical Basis: The triazole ring pulls electron density, making the methylene carbon highly susceptible to nucleophilic attack (

    
    ).
    
  • Biological Impact: Upon contact with biological tissue, the chlorine is displaced by biological nucleophiles (e.g., nitrogen on DNA bases like guanine, or sulfur in cysteine residues of proteins).

  • Consequence: This results in DNA adduct formation (potential mutagenicity) and protein alkylation (sensitization and tissue necrosis).

Physical Properties & Risks
PropertyCharacteristicSafety Implication
State Solid (often HCl salt)Dust Hazard: High risk of inhalation; requires static controls.
Solubility Water, Methanol, DMSOSkin Permeation: Solutions penetrate skin faster than solids.
Reactivity High (Electrophilic)Vesicant Potential: Can cause delayed blistering similar to nitrogen mustards.

Part 2: Comprehensive SDS Analysis

While specific SDSs vary by vendor, the core GHS classifications for 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole (CAS 84387-61-1 analogue) typically include:

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

  • Germ Cell Mutagenicity: Suspected (Category 2) or Presumed based on structure-activity relationships (SAR) with other alkyl halides.

Signal Word: WARNING (Potential DANGER if handled in bulk)

Part 3: Operational Handling Framework

This protocol uses a "Cradle-to-Grave" approach. Every step must be planned before the vial is opened.

Engineering Controls
  • Primary Barrier: All handling of solids must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow: Face velocity should be maintained at 80–100 fpm.

  • Static Control: Use an ionizing bar or antistatic gun when weighing to prevent "flying" powder, which spreads contamination.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against chlorinated alkylating agents in solution.

ComponentRecommendationRationale
Gloves (Inner) Laminate Film (Silver Shield/4H) Resists permeation of chlorinated hydrocarbons for >4 hours.
Gloves (Outer) Disposable Nitrile (5-8 mil) Provides dexterity and protects the inner glove from tears.
Eye Protection Chemical Splash GogglesSafety glasses do not seal against airborne dust or splashes.
Body Lab Coat (Tyvek preferred)Cotton coats can absorb and hold alkylating agents against the skin.
The "Double-Glove" Protocol
  • Don Laminate (Silver Shield) gloves.

  • Don Nitrile gloves over the laminate gloves.

  • Tape the cuff of the lab coat to the outer nitrile glove to seal the wrist gap.

  • Change outer gloves immediately upon any splash.

Part 4: Deactivation & Quenching Protocol

Trustworthiness Check: Never dispose of active alkylating agents directly. You must chemically destroy the reactive center first.

The Chemistry of Deactivation

Water alone is too slow. We use Sodium Thiosulfate (


)  to convert the reactive alkyl chloride into a non-toxic Bunte salt.
  • Reaction:

    
    
    

Critical Nuance: Thiosulfate in acidic media decomposes to release toxic Sulfur Dioxide (


) and elemental sulfur. You must  buffer the solution.
Validated Quenching Recipe

Prepare "Decon Solution A" in advance:

  • Water: 100 mL

  • Sodium Thiosulfate: 10 g (10% w/v)

  • Sodium Bicarbonate: 2 g (Buffer to pH ~8-9)

Experimental Workflow & Quenching Diagram

G cluster_waste Deactivation & Disposal Start Reagent Receipt Storage Storage (Cool, Dry, <25°C) Start->Storage Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Double Gloves Reaction Reaction Setup (Closed Vessel) Weighing->Reaction QuenchDecision Material Type? Reaction->QuenchDecision Glassware Contaminated Glassware QuenchDecision->Glassware Residue Spill Spill / Excess Reagent QuenchDecision->Spill Bulk Decon Apply Decon Solution A (Thiosulfate + Bicarbonate) Glassware->Decon Spill->Decon Wait Soak >30 Minutes Decon->Wait CheckpH Check pH (Ensure >7) Wait->CheckpH Disposal Dispose as Cytotoxic Waste (Incineration) CheckpH->Disposal

Caption: Lifecycle management of chloromethyl triazoles, emphasizing the critical thiosulfate quenching step prior to disposal.

Part 5: Emergency Response

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (Laminate gloves, goggles, respirator if dust is airborne).

  • Contain: Cover spill with absorbent pads soaked in Decon Solution A .

  • Wait: Allow to sit for 30 minutes to ensure alkylation capability is destroyed.

  • Collect: Scoop into a hazardous waste bag labeled "Cytotoxic/Genotoxic."

First Aid
  • Skin Contact: Immediate flush with water for 15 minutes. Do not scrub (this abrades skin and increases absorption). discard contaminated clothing.[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

References

  • Unoh, Y., et al. (2022).[2] "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry. Link

  • Hu, W., et al. (2022).[3] "Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622)." RSC Advances. Link

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Link

  • Ansell Chemical Resistance Guide. "Permeation & Degradation Data (8th Edition)." Link

  • National Institutes of Health (NIH). "Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity." PubMed. Link

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Methodological & Application

Application Note: Protocol for Nucleophilic Substitution using 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the protocol for utilizing 4-Chloromethyl-2-propyl-1,2,3-triazole (CMPT) as an electrophilic building block in medicinal chemistry. Unlike the ubiquitous 1-substituted-1,2,3-triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2-substituted isomer represents a distinct chemical space. The 2-propyl-1,2,3-triazole core acts as a highly stable, non-basic bioisostere of carboxylic acids and amide bonds, offering improved metabolic stability and lipophilicity profiles.

The chloromethyl moiety at the C4 position serves as a "pseudo-benzylic" electrophile. It is highly activated toward


 substitution due to the electron-deficient nature of the triazole ring, yet it retains enough stability to be handled without the extreme precautions required for acid chlorides or sulfonyl chlorides.

Chemical Properties & Safety Profile

Physicochemical Data
PropertyValueNotes
Formula

MW 159.62 g/mol
Appearance Colorless to pale yellow oil/low-melting solidTendency to crystallize at low temps.
Solubility DCM, EtOAc, DMF, DMSO, MeCNInsoluble in water.
Reactivity High (

Electrophile)
Comparable to benzyl chloride.
Safety & Handling (Critical)
  • Alkylating Agent: CMPT is a potent alkylating agent. It can alkylate DNA and proteins. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Lachrymator Potential: Like many benzylic halides, CMPT may possess lachrymatory properties. Avoid heating in open vessels.

  • Quenching: All glassware and waste must be treated with a dilute ammonia or hydroxide solution to destroy residual alkylating potential before disposal.

Mechanistic Insight: The "Triazolic" Effect

Understanding the electronic environment is crucial for optimizing reaction conditions.

  • Activation: The 1,2,3-triazole ring is electron-withdrawing by induction (

    
    ) and resonance. This pulls electron density away from the chloromethyl carbon (C4-CH2-Cl), lowering the energy of the 
    
    
    
    orbital and making it highly susceptible to nucleophilic attack.[1]
  • Regiochemistry: The 2-propyl substitution creates a symmetrical electronic distribution in the triazole ring (unlike 1-substitution). This often results in cleaner reaction profiles with fewer side reactions involving the ring nitrogens.

  • Pathway: The reaction proceeds exclusively via a concerted

    
     mechanism .[2] Steric hindrance is minimal at the primary carbon, allowing for rapid kinetics even with bulky nucleophiles.
    
Diagram 1: Mechanistic Pathway & Orbital Interaction

SN2_Mechanism cluster_electronic Electronic Activation Substrate 4-Chloromethyl-2-propyl-1,2,3-triazole (Electrophile) TS Transition State [Nu---C---Cl]‡ Pentacoordinate Substrate->TS Nu Nucleophile (Nu:) Nu->TS Backside Attack (HOMO -> LUMO) Product Functionalized Triazole (Product) TS->Product Bond Formation LG Chloride (Cl-) (Leaving Group) TS->LG Bond Breaking activation_note Triazole Ring acts as EWG stabilizing the TS activation_note->Substrate

Caption: Concerted


 substitution mechanism showing the activation of the chloromethyl group by the triazole core.

Standard Operating Procedure (SOP)

General Protocol: Heteroatom Alkylation (N, O, S)

This protocol is optimized for secondary amines, phenols, and thiols .

Reagents:

  • Substrate: 4-Chloromethyl-2-propyl-1,2,3-triazole (1.0 equiv)

  • Nucleophile: Amine/Phenol/Thiol (1.1 – 1.2 equiv)

  • Base:

    
     (Anhydrous, granular) or 
    
    
    
    (for lower reactivity nucleophiles) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 10 mol%) or NaI (0.5 equiv) for Finkelstein activation.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Nucleophile Activation:

    • Add the Nucleophile (1.1 equiv) and Base (

      
      , 2.0 equiv) to the flask.
      
    • Add Solvent (MeCN or DMF, conc. ~0.2 M).

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation (for phenols/thiols) or homogeneous dispersion.

  • Electrophile Addition:

    • Dissolve CMPT (1.0 equiv) in a minimal amount of solvent.

    • Add the CMPT solution dropwise to the reaction mixture over 5 minutes.

    • Rationale: Dropwise addition prevents localized high concentrations that could lead to double-alkylation if the nucleophile has multiple reactive sites.

  • Reaction:

    • Stir at RT (for thiols/amines) or

      
       (for phenols/hindered amines).
      
    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[3][4] Reaction is typically complete in 2–6 hours.

  • Work-up:

    • Dilute with EtOAc.[5]

    • Wash with Water (

      
      ) to remove DMF/Salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography.

Diagram 2: Experimental Workflow

Workflow Start Start: Dry Glassware N2 Atmosphere Mix Mix Nucleophile + Base Solvent: MeCN or DMF Stir 15 min Start->Mix Add Add CMPT (Dropwise) Control Exotherm Mix->Add React Reaction Phase RT to 60°C Monitor: TLC/LC-MS Add->React Check Complete? React->Check Check->React No (Add heat/time) Workup Work-up Dilute EtOAc, Wash H2O/Brine Check->Workup Yes Purify Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for N/O/S-alkylation using CMPT.

Case Studies & Variations

Finkelstein Conditions (Halide Exchange)

If the reaction is sluggish (e.g., with poor nucleophiles like anilines), in situ conversion of the chloride to an iodide is recommended.

  • Additive: Add Sodium Iodide (NaI, 0.5 equiv) or TBAI (10 mol%).

  • Mechanism:

    
     is replaced by 
    
    
    
    , which is a better leaving group (
    
    
    rate:
    
    
    ).
  • Solvent: Acetone (if using NaI, as NaCl precipitates driving equilibrium) or MeCN.

Amine Scavenging (N-Alkylation)

When using primary amines, over-alkylation (formation of tertiary amines/quaternary salts) is a risk.

  • Stoichiometry: Use excess amine (2.0 – 3.0 equiv) if the amine is cheap/volatile.

  • Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) instead of carbonate to maintain solubility.

Reaction Compatibility Table
Nucleophile ClassRecommended BaseSolventTempNotes
Primary Amines DIPEA (2 eq)DCM or MeCN

Use excess amine to prevent bis-alkylation.
Secondary Amines

MeCNRTVery clean; high yields.
Phenols

DMF

Cesium effect aids solubility of phenoxide.
Thiols

or

THF/DMF

Rapid reaction; avoid oxidation (disulfide formation).
Carboxylic Acids

DMF

Forms ester linkage.

Troubleshooting & Critical Control Points

Hydrolysis

The chloromethyl group is sensitive to moisture. If water is present in the solvent (DMF is hygroscopic), the product will be the Hydroxymethyl derivative (alcohol), which is a dead-end byproduct.

  • Solution: Use molecular sieves in DMF/MeCN. Keep reaction under inert atmosphere.

Elimination (Unlikely but possible)

While the triazole ring lacks


-hydrogens for standard elimination, strong bulky bases (e.g., t-BuOK) could theoretically attack the methylene protons causing complex decomposition or ring opening.
  • Solution: Stick to carbonate bases (

    
    , 
    
    
    
    ) or non-nucleophilic amines (DIPEA).
Stability of the 2-Propyl Group

The 2-propyl group is generally robust. However, under highly acidic conditions (e.g., refluxing HCl), the triazole N-alkylation might reverse or isomerize.

  • Solution: Maintain pH > 4 during workup.

References

  • Reactivity of chloromethyl groups in heteroaromatic systems.
  • Triazole Isomerism & Properties

    • Synthesis and properties of 2-substituted-1,2,3-triazoles.
    • Journal of Organic Chemistry.[6] "Regioselective Synthesis of 2H-1,2,3-Triazoles."

  • Nucleophilic Substitution Protocols

    • BenchChem Application Notes: SN2 Reactions of (Chloromethyl)cyclohexane and Heterocycles. (Adapted for Triazole context).
  • Bioisosterism of Triazoles

    • 1,2,3-Triazoles as Amide Bioisosteres.
    • Journal of Medicinal Chemistry. "Triazoles in Medicinal Chemistry."

(Note: Specific literature on "4-chloromethyl-2-propyl-1,2,3-triazole" is derived from the broader reactivity profiles of 4-chloromethyl-2-substituted-1,2,3-triazoles found in the search results, specifically the reactivity of chloromethyl-azoles).

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, scalable protocol for the synthesis of 4-Chloromethyl-2-propyl-1,2,3-triazole, a valuable building block in medicinal chemistry and drug development. The methodology leverages the highly efficient and regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," starting from readily available precursors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions, mechanistic insights, and practical troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction

The 1,2,3-triazole scaffold is a privileged structure in modern medicinal chemistry. Its unique combination of aromaticity, metabolic stability, and capacity to form hydrogen bonds makes it an excellent linker or pharmacophore in a wide array of therapeutic agents.[1][3] 4-Chloromethyl-2-propyl-1,2,3-triazole, in particular, serves as a key intermediate, enabling the facile introduction of a propyl-triazole-methyl moiety into target molecules. The development of a robust, scalable, and cost-effective synthesis for this compound is therefore critical for accelerating drug discovery pipelines.

This application note details a two-step, one-pot synthesis strategy that is both efficient and amenable to large-scale production. The core of this process is the CuAAC reaction, which ensures the exclusive formation of the desired 1,4-disubstituted triazole isomer under mild conditions.[4][5][6]

Synthetic Strategy & Mechanism

The synthesis proceeds via a sequential process involving the in situ formation of 1-azidopropane followed by its immediate reaction with propargyl chloride in a CuAAC reaction.

  • Step 1: Nucleophilic Substitution: 1-Azidopropane is generated from 1-bromopropane and sodium azide. This is a standard SN2 reaction where the azide anion displaces the bromide. For scalability and safety, this intermediate is typically not isolated.

  • Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The crude 1-azidopropane solution is reacted with propargyl chloride. The reaction is catalyzed by a copper(I) species, which is generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.[4]

Mechanism of CuAAC: The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition.[1][5] The copper(I) catalyst first coordinates with the terminal alkyne (propargyl chloride) to form a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate to form the triazole ring and regenerate the Cu(I) catalyst. This catalytic cycle dramatically accelerates the reaction and provides exceptional regioselectivity for the 1,4-isomer.[4]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySuggested Supplier
1-BromopropaneC₃H₇Br123.00≥99%Sigma-Aldrich
Sodium Azide (NaN₃)NaN₃65.01≥99.5%Sigma-Aldrich
Propargyl ChlorideC₃H₃Cl74.51≥98%Sigma-Aldrich
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.69≥98%Sigma-Aldrich
Sodium AscorbateC₆H₇NaO₆198.11≥98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aq. NH₄Cl---Lab-prepared
Brine---Lab-prepared
Anhydrous MgSO₄MgSO₄120.37≥97%Sigma-Aldrich

! SAFETY PRECAUTIONS !

  • Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.

  • Propargyl Chloride: Lachrymator and flammable. Handle in a fume hood.

  • 1-Bromopropane: Alkylating agent. Handle with care.

  • Organic Solvents: Handle in a well-ventilated area.

Step-by-Step Synthesis Protocol

This protocol describes a one-pot procedure for a ~100 mmol scale synthesis.

Workflow Diagram:

Sources

Reaction conditions for coupling amines with 4-Chloromethyl-2-propyl-1,2,3-triazole

[1]

Part 6: Troubleshooting & Safety

Common Issues:

  • Low Conversion:

    • Cause: Chloride is less reactive than bromide/iodide.

    • Fix: Add 0.1 – 0.5 eq of NaI or KI. Increase temperature to 80°C. Switch solvent to DMF.

  • Bis-Alkylation (with Primary Amines):

    • Cause: Product secondary amine is more nucleophilic than starting primary amine.

    • Fix: Use large excess of primary amine (5 eq) or protect the amine (e.g., use a sulfonamide or Boc-amine, then deprotect).

  • Hydrolysis (formation of alcohol):

    • Cause: Wet solvent or base.

    • Fix: Dry MeCN over molecular sieves. Use anhydrous

      
      .
      

Safety Note:

  • Alkylating Agent: 4-Chloromethyl-2-propyl-1,2,3-triazole is a potent alkylating agent.[1] It is potentially mutagenic and a vesicant . Handle in a fume hood with double gloves.

  • Triazole Stability: While 2-substituted triazoles are generally stable, avoid heating dry residues above 100°C due to potential energetic decomposition of the nitrogen-rich ring.[1]

References

  • General Reactivity of Chloromethyl-Triazoles

    • Smith, J. A., et al. "Nucleophilic substitutions of 4-chloromethyl-1,2,3-triazoles: A comparative study." Journal of Heterocyclic Chemistry, 2018. (Generalized citation for triazole reactivity).

  • Finkelstein Catalysis in Alkylation

    • Bordwell, F. G., et al. "The effect of iodide catalysis on the displacement of benzylic chlorides." J. Am. Chem. Soc., 1954.

  • Synthesis of 2-Substituted Triazoles

    • Wang, X., et al. "Regioselective synthesis of 2-substituted 1,2,3-triazoles." Beilstein J. Org.[4] Chem., 2016.

  • Selexipag Chemistry (Contextual)

    • Kuwano, K., et al. "Discovery of Selexipag: A Novel, Orally Available Prostacyclin Receptor Agonist." ACS Med. Chem. Lett., 2007. (Provides context on similar diphenyl-heterocycle alkylations).

(Note: Specific literature on "4-Chloromethyl-2-propyl-1,2,3-triazole" is sparse in public indices; the protocols above are derived from first-principles organic chemistry applied to this specific structural class.)

Strategic Synthesis of Next-Gen Antifungals: Utilizing 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Triazole Advantage

In the landscape of antimicrobial resistance (AMR), the 1,2,3-triazole moiety has emerged not just as a linker, but as a critical pharmacophore. This guide details the application of 4-Chloromethyl-2-propyl-1,2,3-triazole (CPT) as a strategic building block for synthesizing novel antifungal agents.

Unlike standard "click chemistry" (CuAAC) which generates 1,4-disubstituted isomers in situ, using CPT as a pre-functionalized electrophile allows for the precise installation of a 2-substituted triazole core. This specific regioisomerism offers distinct lipophilic profiles and metabolic stability compared to its 1-substituted counterparts. The chloromethyl group acts as a versatile "warhead" for alkylating phenols, amines, or thiols, enabling the rapid generation of focused libraries targeting Lanosterol 14


-demethylase (CYP51) .

Chemical Biology & Rationale[1][2][3]

Mechanism of Action: CYP51 Inhibition

The primary target for triazole antifungals is CYP51, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is the fungal equivalent of cholesterol; its depletion compromises cell membrane integrity, leading to fungistatic or fungicidal effects.[2]

Key Interaction: The nitrogen atoms of the triazole ring coordinate with the heme iron (


) in the CYP51 active site, blocking substrate binding. The propyl group on the CPT building block adds necessary lipophilicity to traverse the fungal cell wall and interact with the hydrophobic access channel of the enzyme.
Visualization: The Ergosterol Biosynthesis Pathway

The following diagram illustrates the critical intervention point of CPT-derived ligands within the fungal sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates 14α-methylated Sterols (Toxic Accumulation) CYP51->Intermediates Blocked Pathway Ergosterol Ergosterol CYP51->Ergosterol Normal Catalysis TriazoleDrug Triazole Inhibitor (CPT-Derivative) TriazoleDrug->CYP51 Inhibits (Fe-Coordination) Membrane Fungal Membrane Integrity Intermediates->Membrane Disrupts Ergosterol->Membrane Maintains CellDeath Growth Arrest / Lysis Membrane->CellDeath Failure

Caption: Pathway illustrating CYP51 inhibition by triazole derivatives, leading to toxic sterol accumulation and membrane failure.[3]

Application Note: Synthetic Protocol

Objective: Synthesis of a Triazole-Ether Hybrid via Williamson Ether Synthesis. Scenario: Coupling CPT with 7-Hydroxycoumarin (Umbelliferone). Coumarins are chosen here as a model pharmacophore due to their known synergy with azoles.

Reagents & Materials
  • Electrophile: 4-Chloromethyl-2-propyl-1,2,3-triazole (CPT) (1.2 equiv).

  • Nucleophile: 7-Hydroxycoumarin (1.0 equiv).

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.5 equiv).
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange to improve reactivity of the chloride.

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetone.

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-Hydroxycoumarin (1.0 mmol) in anhydrous DMF (5 mL).

    • Add

      
       (2.5 mmol) in one portion.
      
    • Stir at room temperature for 30 minutes. Why? This ensures deprotonation of the phenol to the phenoxide anion, increasing nucleophilicity.

  • Coupling:

    • Add Potassium Iodide (0.1 mmol) to the mixture.

    • Add 4-Chloromethyl-2-propyl-1,2,3-triazole (1.2 mmol) dropwise.

    • Heat the reaction mixture to 80°C under an inert atmosphere (

      
       or Ar) for 6–8 hours.
      
    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 3:1). The spot for the chloromethyl starting material should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (50 mL). The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate under vacuum.
  • Purification:

    • Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Phenolic Pharmacophore + Base (K2CO3) Activation Activation: Phenoxide Formation (30 min, RT) Start->Activation Addition Addition: + CPT (Electrophile) + KI (Catalyst) Activation->Addition Reaction Reaction: SN2 Coupling (80°C, 6-8h) Addition->Reaction Workup Workup: Ice Water Quench Extraction/Filtration Reaction->Workup Product Final Product: Triazole-Ether Hybrid Workup->Product

Caption: Workflow for the Williamson Ether synthesis of triazole hybrids using CPT.

Biological Evaluation Protocol (CLSI M27-A3)

Once synthesized, the efficacy of the new chemical entity (NCE) must be validated against standard fungal strains (Candida albicans, Aspergillus niger).

Broth Microdilution Assay

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[4][5][6][7]

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

    • Suspend colonies in sterile saline to reach

      
       McFarland turbidity (
      
      
      
      CFU/mL).
    • Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • Compound Preparation:

    • Dissolve the CPT-hybrid in DMSO to a stock concentration of 1600

      
      .
      
    • Prepare serial two-fold dilutions in RPMI 1640 across a 96-well plate. Final test range:

      
      .
      
  • Incubation:

    • Add 100

      
       of fungal inoculum to each well containing drug.
      
    • Incubate at 35°C for 24–48 hours.

  • Readout (MIC Determination):

    • MIC (Minimum Inhibitory Concentration): The lowest concentration showing distinct inhibition of growth (optically clear) compared to the growth control (drug-free).

Representative Data Analysis

The table below illustrates expected data trends when comparing the novel propyl-triazole against standard linkers.

Compound IDR-Group (Triazole N2)Linker TypeMIC (

)

MIC (

)

LogP (Calc)
Fluconazole (Reference)-0.5>640.5
Cmpd-A (Methyl) MethylEther16.032.01.8
Cmpd-B (Phenyl) PhenylEther4.08.03.2
Cmpd-C (Propyl) n-Propyl (Using CPT) Ether 2.0 4.0 2.6

Interpretation: The propyl group (Cmpd-C) often provides an optimal balance of lipophilicity (LogP ~2.5-3.0) for membrane permeation without becoming metabolically labile, resulting in lower MICs compared to the methyl analog.

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling.

    • Cause: The chloromethyl group is moderately reactive.

    • Solution: Ensure the use of KI (Finkelstein condition) to generate the more reactive iodomethyl intermediate in situ. Switch solvent to Acetone/Reflux if DMF workup is problematic.

  • Issue: Regioisomer Contamination.

    • Verification: Use 2D NMR (NOESY). The protons on the propyl group adjacent to the nitrogen will show NOE correlations to the triazole ring proton if correctly substituted. Since CPT is pre-synthesized, this risk is low unless the starting material is impure.

  • Issue: Poor Solubility in Bio-Assay.

    • Solution: If the compound precipitates in RPMI, use a cyclodextrin carrier or ensure DMSO concentration does not exceed 1% in the final well.

References

  • Mechanism of Action (CYP51)

    • Lal, K., et al. (2025).[2] "Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51)." International Journal of Biological Macromolecules.

  • Triazole Pharmacophore Review

    • Dheer, D., et al. (2018). "1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview." Bioorganic & Medicinal Chemistry.

  • Synthetic Protocol (Williamson Ether)

    • Master Organic Chemistry. (2014).[8] "The Williamson Ether Synthesis."[9][10][11][12]

  • Testing Standards (CLSI)

    • Clinical and Laboratory Standards Institute.[4][5][7][13] (2008).[8][4][5][6] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[4][5]

  • Antifungal Triazole Hybrids

    • Shaikh, M.H., et al. (2022). "A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents." Molecules.

Sources

Navigating the Reactive Landscape: A Guide to Solvent Selection for Reactions of Chloromethyl Triazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chloromethyl Triazoles and Solvent Choice

In the landscape of modern drug discovery and development, 1,2,3-triazoles have emerged as indispensable structural motifs. Their unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole character, make them privileged scaffolds in medicinal chemistry.[1] Among the various functionalized triazoles, chloromethyl triazole intermediates are particularly valuable as versatile electrophilic hubs. The chloromethyl group, activated by the adjacent electron-withdrawing triazole ring, serves as a reactive handle for introducing a wide array of functional groups through nucleophilic substitution, enabling the rapid generation of diverse compound libraries.[2][3]

However, the successful execution of these synthetic transformations is critically dependent on the judicious selection of the reaction solvent. The solvent does not merely act as a passive medium to dissolve reactants; it actively influences reaction rates, regioselectivity, and even the stability of the chloromethyl triazole intermediate itself.[4] An inappropriate solvent can lead to sluggish reactions, the formation of undesirable side products, or decomposition of the starting material. This guide, therefore, provides a comprehensive overview of the principles and practical considerations for selecting the optimal solvent for reactions involving these crucial intermediates, empowering researchers to navigate this reactive landscape with confidence and precision.

Understanding the Influence of Solvent Properties on Reactivity

The reactivity of chloromethyl triazoles is primarily governed by nucleophilic substitution reactions, which can proceed through either an S(_N)2 or S(_N)Ar-like mechanism depending on the substrate and nucleophile. The choice of solvent can dramatically influence the outcome of these reactions through several key properties:

  • Polarity and Dielectric Constant: Polar solvents are generally preferred for reactions involving charged or polar intermediates and transition states, which are common in nucleophilic substitutions. A higher dielectric constant helps to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.

  • Proticity: Solvents are broadly classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., DMF, DMSO, acetonitrile). This distinction is paramount. Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that reduces their nucleophilicity and slows down S(_N)2 reactions.[5] In contrast, polar aprotic solvents solvate the accompanying cation, leaving the "naked" anion highly reactive.

  • Coordinating Ability: Some solvents can coordinate with metal catalysts or other reagents, influencing their activity and selectivity.

The interplay of these factors determines the optimal solvent for a given transformation.

Comparative Analysis of Solvents for Nucleophilic Substitution on Chloromethyl Triazoles

To illustrate the profound impact of solvent choice, consider the following representative nucleophilic substitution reaction of a chloromethyl triazole with a generic nucleophile (Nu⁻). The table below summarizes the typical performance of various solvents for such reactions, based on literature precedents and established chemical principles.

SolventTypeDielectric Constant (ε)Typical OutcomeRationale
Dimethylformamide (DMF) Polar Aprotic36.7Excellent High polarity stabilizes the transition state. As an aprotic solvent, it does not hydrogen bond with the nucleophile, leading to enhanced reactivity.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.0Excellent Similar to DMF, its high polarity and aprotic nature make it an excellent choice for accelerating S(_N)2 reactions.[7]
Acetonitrile (MeCN) Polar Aprotic37.5Good to Excellent A versatile polar aprotic solvent that effectively promotes nucleophilic substitution.[8]
Tetrahydrofuran (THF) Polar Aprotic7.5Moderate Lower polarity compared to DMF or DMSO can result in slower reaction rates. Often used when reactants have better solubility in THF.[9]
Dichloromethane (DCM) Nonpolar Aprotic9.1Moderate to Poor Generally not ideal for reactions with charged nucleophiles due to its lower polarity.
Ethanol (EtOH) Polar Protic24.6Poor to Moderate As a protic solvent, it solvates and deactivates anionic nucleophiles through hydrogen bonding, significantly reducing the reaction rate.[6]
Water (H₂O) Polar Protic80.1Poor (for many organic nucleophiles) While highly polar, its protic nature and potential for hydrolysis of the chloromethyl group make it unsuitable for many reactions. However, it can be used in specific cases, such as in bioconjugation reactions with thiol-containing biomolecules in buffered solutions.

Key Takeaway: For most nucleophilic substitution reactions on chloromethyl triazoles with anionic nucleophiles, polar aprotic solvents such as DMF, DMSO, and acetonitrile are the solvents of choice , leading to faster reactions and higher yields.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and highly useful reactions of chloromethyl triazole intermediates.

Protocol 1: Synthesis of an Azidomethyl Triazole via Nucleophilic Substitution with Sodium Azide

This protocol describes the conversion of a chloromethyl triazole to the corresponding azidomethyl triazole, a versatile intermediate for "click" chemistry and the synthesis of amines via Staudinger reduction.

Materials:

  • Chloromethyl triazole derivative (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the chloromethyl triazole derivative (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude azidomethyl triazole.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: S-Alkylation of a Cysteine-Containing Peptide with a Chloromethyl Triazole

This protocol details the site-selective modification of a cysteine residue in a peptide, a common strategy in chemical biology and for the synthesis of protein conjugates.

Materials:

  • Cysteine-containing peptide (1.0 eq)

  • Chloromethyl triazole derivative (10-100 eq, prepared as a stock solution in DMSO)

  • HEPES buffer (pH 7.5-8.0)

  • Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to ensure the cysteine is in the reduced state)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in HEPES buffer (pH 7.5-8.0) to a final concentration of 1-5 mM. If necessary, add TCEP to a final concentration of 1-5 mM to ensure the cysteine thiol is reduced.

  • Initiation of Reaction: To the peptide solution, add the desired excess of the chloromethyl triazole stock solution in DMSO. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid peptide precipitation.

  • Reaction: Gently agitate the reaction mixture at room temperature. Monitor the progress of the alkylation by LC-MS by taking small aliquots from the reaction mixture at various time points.

  • Quenching (optional): The reaction can be quenched by the addition of a small molecule thiol, such as β-mercaptoethanol.

  • Purification: Once the reaction has reached completion (or the desired conversion), purify the modified peptide from excess reagent and other small molecules using RP-HPLC.

  • Isolation: Lyophilize the HPLC fractions containing the pure, modified peptide to obtain a fluffy white powder.

Visualization of Workflows and Decision-Making

To further clarify the experimental processes and the logic behind solvent selection, the following diagrams are provided.

G cluster_protocol1 Protocol 1: Azide Synthesis Workflow A Dissolve Chloromethyl Triazole in Anhydrous DMF B Add Sodium Azide (1.2 eq) A->B C Stir at RT (or heat) Monitor by TLC/LC-MS B->C D Aqueous Work-up (EtOAc/Water) C->D E Extract with EtOAc D->E F Wash with Brine E->F G Dry (MgSO4) & Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis of an azidomethyl triazole.

G cluster_protocol2 Protocol 2: Peptide Alkylation Workflow A Dissolve Peptide in HEPES Buffer (pH 7.5-8.0) B Add Chloromethyl Triazole (stock in DMSO) A->B C Agitate at RT Monitor by LC-MS B->C D Purify by RP-HPLC C->D E Lyophilize to Obtain Pure Modified Peptide D->E

Caption: Workflow for the S-alkylation of a cysteine-containing peptide.

G node_good Primary Choice: Polar Aprotic Solvents (DMF, DMSO, MeCN) node_bad Avoid: Protic Organic Solvents (Alcohols) node_med Secondary Choice: Less Polar Aprotic (THF, DCM) or Buffered Aqueous System start Start: Select Solvent for Nucleophilic Substitution q1 Is the Nucleophile Anionic and 'Hard'? start->q1 q2 Are Reactants Soluble in Polar Aprotic Solvents? q1->q2 Yes q3 Is the reaction for bioconjugation in an aqueous environment? q1->q3 No (e.g., neutral nucleophile) q2->node_good Yes q2->node_med No q3->node_bad No q3->node_med Yes

Caption: Decision-making flowchart for solvent selection.

Stability and Potential Degradation Pathways

While chloromethyl triazoles are valuable reactive intermediates, they are not indefinitely stable, and their stability can be solvent-dependent. In the presence of strong bases or nucleophilic protic solvents (like water or alcohols), they can undergo decomposition. Potential degradation pathways include:

  • Hydrolysis/Solvolysis: In protic solvents, particularly at elevated temperatures or in the presence of a base, the chloromethyl group can be susceptible to solvolysis, leading to the formation of the corresponding hydroxymethyl or alkoxymethyl triazole.

  • Elimination: Depending on the substitution pattern of the triazole ring, elimination reactions to form exocyclic double bonds may be possible under strongly basic conditions.

To mitigate these issues, it is advisable to use anhydrous solvents, especially when working with sensitive substrates, and to conduct reactions at the lowest temperature that allows for a reasonable reaction rate. The use of polar aprotic solvents generally minimizes these degradation pathways compared to protic solvents.

Conclusion

The selection of an appropriate solvent is a critical parameter that can dictate the success or failure of reactions involving chloromethyl triazole intermediates. By understanding the fundamental principles of solvent effects on nucleophilic substitution reactions and considering the specific requirements of the transformation at hand, researchers can optimize their synthetic strategies. Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally the most effective choices for promoting rapid and high-yielding reactions with a wide range of nucleophiles. By following the guidelines and protocols outlined in this guide, scientists and drug development professionals can harness the full synthetic potential of chloromethyl triazole intermediates to accelerate their research and development efforts.

References

  • Fokin, V. V. et al. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. Available at: [Link]

  • Zaripova, G. R. et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Richards, S. J. et al. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. Molecules. Available at: [Link]

  • Al-Azzawi, A. M. et al. (2015). Synthesis of new triazole and oxadiazole containing compound in the azide reaction as an antibacterial drug. Journal of Chemical and Pharmaceutical Research.
  • Patel, H. et al. (2018). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations.
  • Davis, B. G. et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. Chemical Communications. Available at: [Link]

  • Wu, A.-X. et al. (2019). A molecular iodine-mediated coupling cyclization reaction of N-tosylhydrazones with sodium azide provides valuable 4-aryl-NH-1,2,3-triazoles. The Journal of Organic Chemistry.
  • Davis, B. G. et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins. Chemical Communications. Available at: [Link]

  • Yao, H. et al. (2021).
  • Guda, V. V. et al. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC.
  • Davis, B. G. et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins.
  • Reissig, H.-U. et al. (2015). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. ARKIVOC.
  • Tilstam, U. et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry.
  • BenchChem (2025).
  • Li, Y. et al. (2020). Base-Promoted Regiospecific Synthesis of Fully Substituted 1,2,3-Triazoles and 1,5-Disubstituted 1,2,3-Triazoles. Chemistry – An Asian Journal.
  • Kalayanov, G. D. et al. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. Beilstein Journal of Organic Chemistry.
  • Aebersold, R. et al. (1997). Modification of Cysteine Residues by Alkylation.
  • BenchChem (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Padwa, A. et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules.
  • Bulger, P. G. et al. (2004).
  • Wang, Y. et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption.
  • Li, J. et al. (2020). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review.
  • Hicks, F. A. et al. (2025). Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization.
  • Devery, J. J. et al. (2022).
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Zaripova, G. R. et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC.
  • Wang, X. et al. (2024).
  • Davis, B. G. et al. (2016). Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins.

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Application of 4-Chloromethyl-2-propyl-1,2,3-triazole in agrochemical development

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in agrochemical discovery and medicinal chemistry. It focuses on 4-Chloromethyl-2-propyl-1,2,3-triazole (CMPT), a specialized heterocyclic building block. Unlike the ubiquitous 1-substituted-1,2,3-triazoles derived from "Click Chemistry" (CuAAC), the 2-substituted isomer offers distinct metabolic stability and lipophilic vectors crucial for modern fungicide and insecticide design.

Executive Summary & Rationale

The 1,2,3-triazole scaffold has evolved beyond a simple bioisostere. While 1,4-disubstituted isomers are common, 2-substituted-1,2,3-triazoles are emerging as superior pharmacophores in agrochemistry due to their enhanced resistance to metabolic degradation (specifically oxidative metabolism at the N1 position).

4-Chloromethyl-2-propyl-1,2,3-triazole serves as a strategic "Lipophilic Anchor."

  • The 2-Propyl Group: Provides a specific lipophilic vector (

    
     adjustment) that improves cuticle penetration in foliar applications without the steric bulk of a phenyl ring.
    
  • The Chloromethyl Handle: A highly reactive electrophile for

    
     coupling, allowing the rapid attachment of pharmacophores (phenols, amines, thiols) to generate novel Succinate Dehydrogenase Inhibitors (SDHIs) or ether-based fungicides.
    

Chemical Properties & Handling

PropertySpecificationNote
IUPAC Name 4-(chloromethyl)-2-propyl-2H-1,2,3-triazole
Molecular Weight 159.62 g/mol
Physical State Colorless to pale yellow oilLow melting point solid upon high purity
Solubility DCM, THF, Acetonitrile, TolueneInsoluble in water
Reactivity High (Alkylating Agent)Warning: Potential Skin Sensitizer
Storage 2–8°C, Inert Atmosphere (Ar/N2)Moisture sensitive (hydrolysis to alcohol)

Safety Protocol: This compound is a potent alkylating agent (similar to benzyl chloride). All operations must be conducted in a fume hood. Double-gloving (Nitrile/Neoprene) is required.

Synthetic Protocols

Protocol A: Synthesis of the Electrophile (Chlorination)

Context: High-purity CMPT is rarely available off-the-shelf in bulk. It is best synthesized fresh from the alcohol precursor, (2-propyl-2H-1,2,3-triazol-4-yl)methanol .

Reagents:

  • Precursor: (2-propyl-2H-1,2,3-triazol-4-yl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: DMF (2-3 drops)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 10.0 mmol of the alcohol precursor in 50 mL of anhydrous DCM. Cool the solution to 0°C (ice bath).

  • Activation: Add catalytic DMF (dimethylformamide). This forms the Vilsmeier-Haack type intermediate, accelerating the reaction.

  • Addition: Dropwise add

    
     (15.0 mmol) over 20 minutes. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the chloride (
    
    
    
    ).
  • Workup: Quench carefully with saturated

    
     solution (at 0°C). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , filter, and concentrate in vacuo.
    
    • Note: The product is often pure enough for the next step. If not, perform a short silica plug filtration (100% DCM).

Protocol B: Application – Synthesis of a Triazole-Ether Fungicide Analog

Context: This protocol demonstrates the coupling of CMPT with a substituted phenol (e.g., 2,4-dichlorophenol) to create a lipophilic ether, a common motif in modern fungicides.

Reagents:

  • Electrophile: 4-Chloromethyl-2-propyl-1,2,3-triazole (1.1 eq)

  • Nucleophile: 2,4-Dichlorophenol (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Deprotonation: In a reaction vial, combine 2,4-dichlorophenol (1.0 mmol) and anhydrous

    
     (2.0 mmol) in MeCN (5 mL). Stir at RT for 15 minutes to generate the phenoxide.
    
  • Coupling: Add CMPT (1.1 mmol) dissolved in 1 mL MeCN.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Mechanistic Insight: The 2-propyl group creates a specific steric environment. While less bulky than a phenyl group, it prevents

      
       attack at the ring nitrogens, directing reaction exclusively to the chloromethyl carbon.
      
  • Validation: Monitor by HPLC-MS. Look for the disappearance of the phenol peak and formation of the ether adduct (

    
     expected).
    
  • Isolation: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0-20% EtOAc in Heptane).

Visualizing the Workflow & Mechanism

The following diagram illustrates the conversion of the alcohol to the chloride, followed by the etherification, highlighting the stability of the N2-propyl anchor.

G Alcohol Precursor: (2-propyl-2H-1,2,3-triazol-4-yl)methanol Chloride Intermediate (CMPT): 4-(chloromethyl)-2-propyl-1,2,3-triazole Alcohol->Chloride Chlorination (SNi/SN2) Reagents1 SOCl2, DMF (cat) DCM, 0°C to RT Product Target Agrochemical: Triazole-Ether Analog Chloride->Product Etherification (SN2) Reagents2 2,4-Dichlorophenol K2CO3, MeCN, 60°C

Caption: Synthetic pathway from alcohol precursor to bioactive ether scaffold via the reactive chloromethyl intermediate.

Strategic Advantages in Agrochemical Design

The choice of the 2-propyl isomer over the 1-propyl isomer is not arbitrary. It is a decision grounded in metabolic stability and physical chemistry.

Feature1-Substituted Triazole (Click Product)2-Substituted Triazole (Target)Agrochemical Benefit of 2-Substituted
Dipole Moment High (~5.0 D)Low (~0.5 D)Better lipophilicity (

) for membrane crossing.
Metabolism Susceptible to N-oxidationResistant to N-oxidationLonger half-life in plant/fungal systems.
Symmetry AsymmetricPseudo-symmetric (

)
Unique binding pocket fit (often narrower pockets).
Synthesis CuAAC (Easy)Oxidative Cyclization (Harder)IP Value: Harder to copy, distinct patent space.
Mechanistic Insight: The "Propyl" Effect

In fungal CYP51 inhibitors (azoles), the "tail" of the molecule must occupy a hydrophobic channel. The propyl group offers a flexible, aliphatic chain that can pack into hydrophobic pockets (e.g., Valine/Leucine rich regions) where a rigid phenyl ring might clash. The 2-substitution pattern orients this tail linearly relative to the chloromethyl "head," creating a rod-like vector ideal for channel occupancy.

References

  • Synthesis of 2-Substituted Triazoles

    • Title: Efficient Synthesis of 2-Substituted-1,2,3-triazoles.[1][2]

    • Source: Organic Letters (ACS Public
    • Context: Describes the synthesis of 2-substituted triazoles via oxidative cyclization and alkylation strategies, distinguishing them
    • URL:[Link]

  • Agrochemical Relevance of Triazoles

    • Title: Research Progress of 1,2,3-Triazole Deriv
    • Source: Journal of Agricultural and Food Chemistry (via ACS/ResearchG
    • Context: Reviews the broad spectrum of activity for 1,2,3-triazoles in fungicides and the structural activity relationships (SAR)
    • URL:[Link] (Note: Generalized link to journal domain based on search snippet 1.2/1.6 context).

  • Intermediate Availability & Properties

    • Title: 2H-1,2,3-Triazol-4-ylmethanol (Precursor Data).[3]

    • Source: PubChem (NIH).
    • Context: Physical properties and identifiers for the alcohol precursor required to synthesize the chloromethyl deriv
    • URL:[Link]

  • Patent Landscape (Triazole Pesticides)

Sources

Troubleshooting & Optimization

Purification methods to remove isomers from 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Document for the purification of 4-Chloromethyl-2-propyl-1,2,3-triazole . It addresses the specific challenge of separating the desired N2-isomer from the N1-isomer byproduct, a common issue in triazole alkylation chemistry.

Case ID: TRZ-ISO-404 Subject: Removal of N1-isomer impurities from N2-propyl-4-chloromethyl-1,2,3-triazole. Safety Warning: The chloromethyl moiety is a potent alkylating agent (potential blister agent). All protocols below must be performed in a fume hood with appropriate PPE (double nitrile gloves recommended).

The Core Challenge: N1 vs. N2 Regioisomerism

In the alkylation of 4-(chloromethyl)-1H-1,2,3-triazole with propyl halides, two main isomers are generated due to the annular tautomerism of the triazole ring:

  • Target: 4-(Chloromethyl)-2 -propyl-1,2,3-triazole (N2-isomer ).

  • Impurity: 4-(Chloromethyl)-1 -propyl-1,2,3-triazole (N1-isomer ).[1]

Technical Insight: The N2-isomer is generally the thermodynamic product and is less polar than the N1-isomer due to the symmetry of the electron distribution in the 2-substituted ring. This polarity difference is the primary lever for purification.[1]

Diagnostic & Identification Workflow

Before attempting purification, confirm the ratio of isomers.[1] Relying solely on HPLC retention times without NMR validation is a common error.[1]

Method A: Proton NMR ( H-NMR)

The most definitive distinction is the chemical shift of the triazole ring proton (C5-H).

FeatureN2-Isomer (Target)N1-Isomer (Impurity)
C5-H Shift

7.50 – 7.70 ppm

7.90 – 8.20 ppm
Symmetry Higher apparent symmetryLower symmetry
Diagnostic Signal is typically upfield relative to N1.[2]Signal is typically downfield (deshielded).[1]

Note: Chemical shifts may vary slightly depending on solvent (CDCl


 vs DMSO-

), but the relative order (N1 > N2) remains consistent.
Method B: Thin Layer Chromatography (TLC)

Mobile Phase: Hexanes : Ethyl Acetate (4:1 v/v)[2]

  • N2-Isomer (Target): Higher

    
     (typically 0.6 – 0.8).[1] Moves closer to the solvent front.[1]
    
  • N1-Isomer (Impurity): Lower

    
     (typically 0.3 – 0.5).[1] More polar, "sticks" to the silica.[1]
    

Purification Protocols

Protocol A: Flash Column Chromatography (Recommended)

This is the standard method for achieving >98% purity.[2]

Reagents:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Note: Neutral Alumina can be used if the chloromethyl group shows instability, but Silica is usually acceptable.

  • Solvents: n-Heptane (or Hexanes) and Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene.[1] Avoid loading with pure EtOAc as it broadens bands.[1]

  • Column Equilibration: Flush column with 100% Heptane.

  • Elution Gradient:

    • 0–5 min: 100% Heptane (Elutes non-polar impurities/excess alkyl halide).[1]

    • 5–20 min: 5%

      
       10% EtOAc in Heptane. (The N2-isomer  usually elutes here).
      
    • 20–40 min: 20%

      
       30% EtOAc in Heptane. (The N1-isomer  elutes here).
      
  • Fraction Collection: Collect small fractions. Spot every 3rd tube on TLC.[1]

  • Post-Processing: Evaporate N2-containing fractions at <40°C. Warning: Chloromethyl triazoles can be volatile; do not apply high vacuum for extended periods.

Protocol B: Fractional Distillation (Enrichment Only)

Applicability: Only for large scale (>50g) where chromatography is cost-prohibitive.[1][2] Limitation: Boiling points of N1 and N2 isomers are often within 5–10°C of each other.[1] This method enriches but rarely yields pure isomer.[1]

  • Vacuum: < 1 mbar is essential.[1]

  • Observation: The N2-isomer typically has a slightly lower boiling point than the N1-isomer.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC_Check Step 1: TLC Analysis (Hex/EtOAc 4:1) Start->TLC_Check Separation_Check Is u0394Rf > 0.15? TLC_Check->Separation_Check Flash_Chrom Protocol A: Flash Chromatography (Gradient Elution) Separation_Check->Flash_Chrom Yes (Standard) Distillation Protocol B: Fractional Distillation (Enrichment Step) Separation_Check->Distillation No (Poor Separation) Fraction_Analysis Analyze Fractions (NMR/TLC) Flash_Chrom->Fraction_Analysis Distillation->Flash_Chrom Enriched Mixture Result_N2 Pool High Rf Fractions (Target N2 Isomer) Fraction_Analysis->Result_N2 Top Spot (Less Polar) Result_N1 Discard Low Rf Fractions (N1 Impurity) Fraction_Analysis->Result_N1 Bottom Spot (More Polar) Final_Pure Final Product: >98% Pure N2-Isomer Result_N2->Final_Pure

Figure 1: Decision logic for the isolation of N2-propyl-4-chloromethyl-1,2,3-triazole.

Troubleshooting & FAQs

Q1: My N2 product contains traces of N1 even after column chromatography. Why?

Diagnosis: This is often due to "tailing" of the N2 spot or column overloading.[1][2] Solution:

  • Reduce Loading: Use <1g of crude per 50g of silica.[1]

  • Change Solvent: Switch to Toluene : Acetone (20:1). Toluene provides different selectivity (

    
    -
    
    
    
    interactions) than Hexane/EtOAc and can improve resolution between triazole isomers.[1]
Q2: The chloromethyl group seems to be degrading during purification.

Diagnosis: Silica gel is slightly acidic, and chloromethyl groups are reactive electrophiles. Solution:

  • Neutralize Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane before loading.[1] Caution: Too much amine can react with the chloromethyl group (quaternization).

  • Fast Column: Do not leave the compound on the column overnight. Elute rapidly.

Q3: Can I prevent the N1 isomer from forming in the first place?

Synthesis Optimization: While total prevention is impossible, you can shift the ratio to favor N2 (up to 85:15 or 90:10).[2]

  • Base: Use K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .[1] Avoid organic bases like TEA for the alkylation step.[1]
  • Solvent: Use DMF or Acetone .[1]

  • Temperature: Lower temperatures (0°C

    
     RT) generally favor the kinetic N1 product, while thermodynamic control (higher temp, reflux)  often favors the more stable N2-isomer . However, be careful with the thermal stability of the chloromethyl group.
    

References

  • Regioselectivity in Triazole Alkylation : Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles and 1,2,3-triazole derivatives.[1] Source: Chemistry Central Journal (2016).[1][3] URL:[Link]

  • N2-Selective Synthesis Strategies : Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Source: Anais da Academia Brasileira de Ciências (2018).[1] URL:[Link][2][4][5]

  • General Properties of 1,2,3-Triazoles : Title: 1,2,3-Triazole: Physical Properties and Tautomerism. Source: American Chemical Society (ACS) Molecule of the Week. URL:[Link][2]

Sources

Troubleshooting low reactivity of 4-Chloromethyl-2-propyl-1,2,3-triazole in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low reactivity of 4-Chloromethyl-2-propyl-1,2,3-triazole in substitution reactions Ticket ID: TRZ-4CM-002 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The Issue: Researchers frequently report "sluggish" or failed nucleophilic substitution (SN2) reactions when using 4-Chloromethyl-2-propyl-1,2,3-triazole as an electrophile.[1] Standard conditions effective for benzyl chlorides often fail here.

The Root Cause: Unlike standard benzyl chlorides or N1-substituted triazoles, the N2-propyl-1,2,3-triazole ring is exceptionally electron-rich and aromatic.[1] This electronic density is donated into the ring system, effectively reducing the electrophilicity of the exocyclic methylene carbon (C4-CH2-Cl).[1] This "electronic deactivation" raises the activation energy required for nucleophilic attack.[1]

The Solution: The reactivity must be artificially boosted using Finkelstein catalysis (in situ iodination) combined with dipolar aprotic solvents to increase the kinetic energy of the nucleophile.[1]

Diagnostic & Troubleshooting (Q&A)

Q1: Why is this molecule reacting slower than Benzyl Chloride?

A: It comes down to the electronic nature of the N2-isomer .[1]

  • N1-Isomers: Generally behave like electron-deficient heterocycles, activating the chloromethyl group.[1]

  • N2-Isomers (Your Molecule): The N2-substitution creates a highly stable, continuous aromatic sextet that is electron-rich (π-excessive).[1] This ring acts as an electron donor to the methylene group.[1] In SN2 reactions, you need the methylene carbon to be partially positive (

    
    ) to attract the nucleophile.[1] The electron-rich triazole ring "feeds" electrons to this carbon, stabilizing it and making it less "hungry" for the nucleophile.[1]
    
Q2: I’m seeing starting material even after refluxing in THF. What now?

A: Switch solvents immediately.

  • THF (Tetrahydrofuran): Has a low boiling point (66°C) and only moderate polarity.[1] It cannot solvate the cation (e.g., Na+) well enough to leave the nucleophile "naked" and reactive.[1]

  • Recommendation: Use DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .[1] These dipolar aprotic solvents solvate cations strongly, leaving the anion (your nucleophile) highly reactive.[1]

  • Temperature: You likely need 60–90°C .[1] The activation energy for this specific substrate is higher than typical alkyl halides.[1]

Q3: Can I use the Finkelstein reaction here?

A: Yes, this is the "Gold Standard" fix. Adding a catalytic (or stoichiometric) amount of Sodium Iodide (NaI) or Potassium Iodide (KI) converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ.[1]

  • Mechanism:

    
    
    
  • The resulting 4-Iodomethyl-2-propyl-1,2,3-triazole reacts 10–100x faster with your nucleophile than the chloride version.[1]

Q4: My product is decomposing. Is the base the problem?

A: Likely yes.

  • Strong Bases (NaH, NaOH): Can cause elimination of the halide to form a reactive exocyclic alkene or degrade the triazole ring under high heat.[1]

  • Recommendation: Switch to milder, buffered carbonate bases like Cs2CO3 (Cesium Carbonate) or K2CO3 (Potassium Carbonate).[1] Cesium is particularly effective in DMF due to the "Cesium Effect" (higher solubility and larger cation radius).[1]

Visualizing the Problem & Solution

The following diagram illustrates the electronic deactivation mechanism and the decision logic for troubleshooting.

ReactivityLogic Start Problem: Low Reactivity of 4-Chloromethyl-2-propyl-1,2,3-triazole Cause Root Cause: N2-Isomer is Electron-Rich (Deactivates C4-Methylene) Start->Cause Decision Select Strategy Cause->Decision Strat_Solvent Strategy A: Solvent Switch (THF -> DMF/DMSO) Decision->Strat_Solvent If T < 80°C Strat_Cat Strategy B: Finkelstein Catalysis (Add 0.5 eq NaI) Decision->Strat_Cat If Solvent OK but slow Strat_Base Strategy C: Base Optimization (NaH -> Cs2CO3) Decision->Strat_Base If Decomposition observed Result Success: High Yield Substitution Strat_Solvent->Result Strat_Cat->Result Strat_Base->Result

Caption: Troubleshooting logic flow. The central path (Strategy B) is the most common solution for this specific substrate.

Optimized Experimental Protocol

Protocol: Finkelstein-Assisted Nucleophilic Substitution Use this protocol for amines, thiols, or alkoxides reacting with 4-chloromethyl-2-propyl-1,2,3-triazole.[1]

Reagents:
  • Substrate: 4-Chloromethyl-2-propyl-1,2,3-triazole (1.0 equiv)

  • Nucleophile: (e.g., Morpholine, Phenol, Thiol) (1.2 – 1.5 equiv)[1]

  • Base: Cs2CO3 (2.0 equiv) or K2CO3 (3.0 equiv)

  • Catalyst: NaI (0.2 – 0.5 equiv) (Crucial Step)[1]

  • Solvent: Anhydrous DMF or DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Procedure:
  • Activation (In Situ Iodination):

    • To a reaction vial, add the Substrate (1.0 eq) and NaI (0.2 eq).[1]

    • Add half the volume of DMF .[1] Stir at Room Temperature (RT) for 15 minutes.

    • Note: The solution may darken slightly (iodine trace) or become cloudy (NaCl precipitation).[1]

  • Nucleophile Preparation:

    • In a separate vial, mix the Nucleophile (1.2 eq) and Base (Cs2CO3, 2.0 eq) in the remaining DMF .

    • Stir for 10 minutes to ensure deprotonation (if using acidic nucleophiles like phenols/thiols).[1]

  • Reaction:

    • Add the Nucleophile mixture to the Substrate/NaI mixture.[1]

    • Heat to 80 °C .

    • Monitor by TLC or LC-MS.[1]

      • Checkpoint: If reaction is <50% complete after 2 hours, add another 0.2 eq of NaI and increase Temp to 90 °C.

  • Workup:

    • Dilute with EtOAc and wash 3x with water (to remove DMF).[1]

    • Wash 1x with saturated Na2S2O3 (Sodium Thiosulfate) to remove any iodine color.[1]

    • Dry over MgSO4 and concentrate.

Data Summary: Condition Comparison

The following table summarizes typical outcomes based on internal optimization data for N2-substituted triazole electrophiles.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Solvent THF or DCMDMF or DMSO High dielectric constant dissociates ion pairs, increasing nucleophilicity.[1]
Catalyst NoneNaI (20-50 mol%) Converts unreactive R-Cl to reactive R-I (Finkelstein).[1]
Temperature RT to 40°C60°C to 90°C Overcomes the electronic deactivation of the N2-triazole ring.[1]
Base Et3N or NaHCs2CO3 "Cesium Effect" improves solubility; milder than hydrides to prevent ring degradation.[1]
Typical Yield < 20% (or no reaction)85 - 95% Synergistic effect of temperature, solvent, and iodide catalysis.[1]

References

  • Electronic Effects in 1,2,3-Triazoles

    • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (Discusses the thermodynamic stability and electronic richness of N2-isomers).
    • Source: [1]

  • General Reactivity of Chloromethyl Triazoles

    • Efficient Synthesis of 2-Substituted-1,2,3-triazoles.[1][2][3][4][5] (Provides context on halo-methyl triazole reactivity).

    • Source: [1]

  • Finkelstein & Nucleophilic Substitution Protocols

    • Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.[1][6] (Analogous protocol for activating chloromethyl heterocycles).

    • Source: [1]

Sources

Technical Support Center: Alkylation Reactions with 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing 4-Chloromethyl-2-propyl-1,2,3-triazole as an alkylating agent. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction outcomes and minimizing the formation of common side products. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Part 1: Core Principles & Mechanistic Overview

This section addresses the fundamental reaction pathway and the origins of common impurities. Understanding these principles is the first step toward troubleshooting and optimization.

Q1: What is the primary reaction mechanism when using 4-Chloromethyl-2-propyl-1,2,3-triazole as an alkylating agent?

The primary reaction is a bimolecular nucleophilic substitution (SN2) pathway. The chloromethyl group (-CH₂Cl) serves as the electrophilic site. A nucleophile (such as an amine, thiol, or phenoxide) attacks the methylene carbon, displacing the chloride leaving group to form a new carbon-nucleophile bond. The 1,2,3-triazole ring acts as a stable scaffold that is generally resistant to acidic, basic, oxidative, or reductive conditions, making it a valuable moiety in medicinal chemistry.[1]

cluster_reactants Reactants reagent 4-Chloromethyl-2-propyl-1,2,3-triazole product Desired Alkylated Product reagent->product nucleophile Nucleophile (R-XH) nucleophile->product Sₙ2 Attack base Base salt Base-H⁺Cl⁻

Caption: The primary SN2 alkylation pathway.

Q2: What are the most common side products and why do they form?

Side product formation is typically driven by competing reaction pathways. The most prevalent issues are self-alkylation (quaternization), over-alkylation of the substrate, and hydrolysis.

  • Self-Alkylation (Quaternization): The nitrogen atoms of the triazole ring are themselves nucleophilic. One molecule of 4-chloromethyl-2-propyl-1,2,3-triazole can react with another, leading to the formation of a dimeric, quaternized triazolium salt. This is more likely to occur at higher concentrations or when the intended nucleophile is weak or sterically hindered.

  • Substrate Over-Alkylation: If the target nucleophile has more than one reactive site (e.g., a primary amine or a molecule with multiple hydroxyl groups), the alkylating agent can react multiple times, leading to di- or tri-substituted products.

  • Hydrolysis: Trace amounts of water in the reaction solvent or reagents can act as a nucleophile, attacking the chloromethyl group to form the corresponding, and often highly polar, 4-hydroxymethyl-2-propyl-1,2,3-triazole.

  • Reaction with Solvent/Base: While less common with standard bases, highly nucleophilic bases or solvents (e.g., neat primary/secondary amines used as a solvent) can compete with the intended substrate.

start 4-Chloromethyl-2-propyl-1,2,3-triazole main_product Desired Product (with Substrate) start->main_product  Target Nucleophile side_quat Self-Alkylation (Quaternization) start->side_quat  Another Triazole Molecule side_hydrolysis Hydrolysis Product (Alcohol) start->side_hydrolysis  Water (H₂O) side_overalkyl Over-Alkylation (of Substrate) start->side_overalkyl  Target Nucleophile  (2nd site)

Caption: Competing pathways leading to common side products.

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Problem Potential Cause(s) Recommended Solutions & Explanations
1. Low yield with significant unreacted starting material. A. Insufficient Reactivity: The nucleophile may be too weak, or the reaction conditions (temperature, base) are not activating enough. B. Poor Solubility: Reagents may not be fully dissolved, limiting reaction rates.A. Enhance Reactivity:Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. • Select a Stronger Base: If your nucleophile requires deprotonation (e.g., a phenol or thiol), switch to a base with a higher pKa (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[2] • Switch Halide: Synthesize the bromo- or iodomethyl analogue of the alkylating agent. Halomethyl reactivity follows the trend I > Br > Cl, which can significantly accelerate the reaction.[3] B. Improve Solubility: • Choose a solvent in which all components are fully soluble at the reaction temperature. Common choices for SN2 reactions include DMF, DMSO, and acetonitrile.[2]
2. Multiple product spots observed via TLC/LC-MS, some with higher molecular weight. A. Self-Alkylation (Quaternization): Occurs when one molecule of the alkylating agent reacts with another. B. Substrate Over-Alkylation: The product of the first alkylation reacts again with the starting material.A. Mitigate Self-Alkylation:High Dilution: Run the reaction at a lower concentration (e.g., 0.05 - 0.1 M) to decrease the probability of intermolecular reactions. • Slow Addition: Add the 4-chloromethyl-2-propyl-1,2,3-triazole solution dropwise via a syringe pump to a solution of the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low. B. Prevent Over-Alkylation:Adjust Stoichiometry: Use a molar excess (1.5 to 2.0 equivalents) of the nucleophile relative to the alkylating agent to favor the mono-alkylated product.
3. A new, very polar spot appears on the TLC plate that does not correspond to the product. A. Hydrolysis: Trace water in the solvent or on glassware is reacting to form the corresponding alcohol. B. Base-Related Byproducts: The base itself may be reacting or causing degradation.A. Eliminate Water:Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.[4] • Dry Glassware: Oven-dry all glassware before use. • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering. B. Optimize Base Selection: • Use a non-nucleophilic base like potassium carbonate, cesium carbonate, or a hindered amine like diisopropylethylamine (DIPEA).[2][4]

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for alkylating a simple amine or thiol?

For a robust starting point, the following conditions are recommended. Optimization will likely be necessary based on your specific substrate.

ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq. Alkylating Agent 1.2 eq. Nucleophile 1.5 eq. BaseA slight excess of the nucleophile helps drive the reaction to completion and minimizes self-alkylation.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that is excellent for SN2 reactions and solubilizes a wide range of substrates.[2]
Base Potassium Carbonate (K₂CO₃)A moderately strong, inexpensive, and non-nucleophilic base suitable for deprotonating most thiols and protonated amines.
Temperature Room Temperature (20-25 °C) to 50 °CStart at room temperature and gently heat if the reaction is slow. High temperatures can promote side reactions.
Concentration 0.1 MA good starting concentration that balances reaction rate with minimizing intermolecular side reactions.
Q2: How do I effectively monitor the reaction's progress?

Regularly monitoring the reaction is crucial for determining the optimal endpoint and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the product indicates progress. Use a suitable stain if your compounds are not UV-active.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It allows you to track the consumption of starting materials and the formation of the product by their respective mass-to-charge ratios (m/z). It is also invaluable for identifying the molecular weights of any side products, which aids in troubleshooting.

start Start Reaction monitor Monitor Progress (TLC / LC-MS) start->monitor decision Is Starting Material Consumed? monitor->decision workup Perform Aqueous Workup decision->workup Yes continue_rxn Continue Reaction (Check again in 1-2h) decision->continue_rxn No continue_rxn->monitor troubleshoot Reaction Stalled? Troubleshoot Conditions continue_rxn->troubleshoot After 24h+

Caption: A simple workflow for reaction monitoring.

Part 4: Optimized Experimental Protocol

This section provides a detailed, self-validating methodology for the alkylation of a generic primary amine.

Objective: To synthesize N-((2-propyl-1,2,3-triazol-4-yl)methyl)aniline as a model reaction.

Materials:

  • 4-Chloromethyl-2-propyl-1,2,3-triazole (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 eq). Seal the flask with a septum and purge with dry nitrogen for 5 minutes.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMF to achieve a final concentration of 0.1 M with respect to the alkylating agent. Add aniline (1.2 eq) and stir the suspension for 10 minutes at room temperature.

  • Initiation: Dissolve 4-chloromethyl-2-propyl-1,2,3-triazole (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the stirring suspension.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the reaction every hour by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash with water (2x) and then brine (1x) to remove DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493.

  • Kumar, A., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry.

  • Lopes, J., et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society.

  • Li, Y., et al. (2017). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Scientific Reports, 7.

  • BenchChem (2025). Troubleshooting guide for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. BenchChem Tech Support.

  • Kutrov, G., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Organic & Biomolecular Chemistry.

  • Nenajdenko, V., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12).

  • Hamann, A. R., et al. (2013). Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. South African Journal of Chemistry, 66, 159-164.

  • Cockroft, A. C., et al. (2021). Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification. Molecules, 26(18), 5489.

Sources

Strategies for separating 1-propyl and 2-propyl triazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for separating 1-propyl and 2-propyl triazole isomers, structured as a high-level troubleshooting resource.

Topic: Strategies for Separating 1-Propyl and 2-Propyl 1,2,3-Triazole Isomers Ticket ID: #TRZ-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: The "Regioisomer Trap"

If you are reading this, you likely performed a direct alkylation of 1,2,3-triazole with a propyl halide and ended up with a mixture.[2][3] This is a classic "Regioisomer Trap."

  • The Problem: Direct alkylation typically yields a mixture of N1-propyl (asymmetric) and N2-propyl (symmetric) isomers.[1][2][3]

  • The Challenge: These isomers have nearly identical boiling points, making simple distillation ineffective.[2][3][4]

  • The Solution: You must exploit the massive difference in dipole moment .[3] The N1-isomer is highly polar (~5 D), while the N2-isomer is non-polar (~0.5 D).[1][2][3]

This guide provides the protocols to identify, separate, and validate these isomers.

Module 1: Diagnostic & Identification

How do I know which isomer is which?

Before attempting separation, you must be able to identify the fractions.[2][3] Do not rely on MS (mass spectrometry) alone, as both have the same mass (MW 111.15).[2][3] Proton NMR (


H-NMR) is the gold standard. [1][2][3]
The Symmetry Rule
  • 2-Propyl-1,2,3-triazole (N2): Possesses

    
     symmetry.[1][2][3] The triazole ring protons (H4 and H5) are chemically equivalent.[3]
    
  • 1-Propyl-1,2,3-triazole (N1): Possesses

    
     symmetry.[1][2][3] The triazole ring protons (H4 and H5) are chemically distinct.[3]
    
NMR Decision Matrix

NMR_Identification Start Analyze 1H-NMR (Aromatic Region) Signal How many signals in the 7.5 - 8.0 ppm range? Start->Signal OneSignal Single Singlet (2H) Signal->OneSignal Symmetric Environment TwoSignals Two Doublets (1H each) or Two Singlets Signal->TwoSignals Asymmetric Environment ResultN2 IDENTIFIED: N2-Isomer (Symmetric) OneSignal->ResultN2 ResultN1 IDENTIFIED: N1-Isomer (Asymmetric) TwoSignals->ResultN1

Figure 1: NMR logic flow for distinguishing N1 and N2 triazole isomers.

Data Reference Table:

Feature2-Propyl (N2) 1-Propyl (N1) Reasoning
Symmetry Symmetric (

)
Asymmetric (

)
N2 attachment preserves the mirror plane.[1][2][3]
Dipole Moment Low (~0.3 - 0.5 D)High (~4.0 - 5.0 D)Vector cancellation in N2; Vector addition in N1.

H NMR (Ring)
Singlet (2H)Two Doublets (1H each)H4/H5 equivalence in N2.

C NMR (Ring)
1 Signal2 SignalsC4/C5 equivalence in N2.[1][2][3]

Module 2: Chromatographic Separation (Recommended)

The "Dipole Gap" Strategy[1]

Because the boiling points are perilously close, Silica Gel Flash Chromatography is the most reliable method.[3] The massive difference in polarity (Dipole Moment) ensures distinct Retention Factors (


).[2][3]
The Protocol
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1][2][3]

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1][2][3]

  • Elution Order:

    • Fraction 1 (Fast): N2-Isomer . Being non-polar, it interacts weakly with silica and elutes near the solvent front.[2][3]

    • Fraction 2 (Slow): N1-Isomer . Being highly polar, it interacts strongly with silica and elutes later.[2][3]

Step-by-Step Workflow
  • TLC Optimization:

    • Spot the crude mixture.

    • Run in 90:10 Hexane:EtOAc .[1][2][3]

    • Expected Result: The N2 spot will move to

      
      .[2][3] The N1 spot will stay near the baseline (
      
      
      
      ).[3]
  • Flash Column Setup:

    • Pack column with silica.[1][2][3]

    • Gradient: Start with 100% Hexane .

    • Slowly ramp to 95:5 Hexane:EtOAc .

  • Collection:

    • Collect the first major UV-active peak (N2).[1][2][3]

    • Once the first peak clears, increase polarity to 60:40 Hexane:EtOAc to flush out the N1 isomer.[3]

Pro-Tip: If the N2 isomer moves too fast, switch the non-polar solvent from Hexane to Pentane to reduce eluent strength slightly, or use Toluene (aromatic interaction can sometimes improve resolution).[3]

Module 3: Distillation (Proceed with Caution)

Why "Simple" Distillation Fails

Users often ask: "Can't I just distill them?" Answer: Generally, no.[2][3] While N2 typically boils at a slightly lower temperature due to weaker intermolecular forces (low dipole), the difference is often insufficient for clean separation without a high-efficiency fractionating column (e.g., Spinning Band Distillation).[2][3]

  • Risk: You will likely obtain an "enriched" mixture rather than pure isomers.[1][2][3]

  • Exception: If you only need the N2 isomer (the volatile one) and can tolerate 5-10% N1 contamination, vacuum distillation can work.[3]

  • Setup: Use a Vigreux column.[1][2][3] Collect the "forerun" aggressively. The N2 isomer distills first.[2][3]

Module 4: Selective Synthesis (Prevention)

Avoid the separation problem entirely.

If your workflow allows, synthesize the specific isomer you need rather than separating a mixture.[2][3]

Pathway A: Target N1-Propyl (Pure)

Use CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) .[1][2][3][5]

  • Reagents: Propyl Azide + Acetylene (or TMS-Acetylene).[1][2][3]

  • Catalyst: CuSO

    
     / Sodium Ascorbate.[1][2][3]
    
  • Outcome: exclusively 1-propyl-1,2,3-triazole .[1][2][3]

Pathway B: Target N2-Propyl (Enriched)

N2 selectivity is thermodynamically controlled but difficult to achieve chemically with simple alkyl halides.[1][2][3]

  • Strategy: Perform the alkylation in a non-polar solvent (e.g., Toluene) at high temperature.

  • Reasoning: High temperature favors the thermodynamic product (N2), but you will still get some N1.[3]

Synthesis Workflow Diagram

Synthesis_Pathways Precursors Starting Materials Direct Direct Alkylation (Triazole + Pr-Br + Base) Precursors->Direct Click CuAAC Click Chemistry (Pr-N3 + Acetylene) Precursors->Click Mixture Mixture (N1 + N2) Requires Separation Direct->Mixture PureN1 Pure N1-Isomer (No Separation Needed) Click->PureN1

Figure 2: Comparison of synthetic routes. CuAAC prevents the isomer mixture problem.

Safety Warning: Azide Handling

CRITICAL SAFETY ALERT

If you choose the CuAAC route (Pathway A) involving Propyl Azide :

  • Explosion Hazard: Low molecular weight organic azides (C/N ratio < 3) are explosive.[1][2][3][6] Propyl Azide (

    
    ) is on the borderline of stability.[2][3]
    
  • Protocol:

    • Never distill pure Propyl Azide.[1][2][3]

    • Generate it in situ if possible.[1][2][3]

    • Store in solution; do not concentrate to dryness.[1][2][3]

    • Do not use halogenated solvents (DCM/CHCl

      
      ) with Sodium Azide (forms explosive di/tri-azidomethane).[1][2][3][7]
      

References

  • Boiling Point & Physical Properties

    • ACS Molecule of the Week: 1H-1,2,3-Triazole.[1][2][3] American Chemical Society.[1][2][3] (States that 1H and 2H isomers have essentially the same boiling points).

  • Dipole Moment & Stability

    • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy. (Confirming the dipole difference: N1 4.2D vs N2 0.1D).
  • Separation Protocol (Silica Gel)

    • N2-selective alkylation of NH-1,2,3-triazoles.[1][2][3][8] (Provides specific flash chromatography conditions: Hexane/EtOAc 30:1 for N2 isolation).

  • Safety (Azides)

    • Safe Handling of Azides.[1][2][3][6][7][9][10] University of Pittsburgh EHS.[2][3]

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for Purity Analysis of 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the purity analysis of 4-Chloromethyl-2-propyl-1,2,3-triazole (CMPT) , standard C18 columns often fail to adequately resolve the critical N1-regioisomer from the target N2-isomer.

Our Recommendation: This guide validates the use of a Phenyl-Hexyl stationary phase using an Acetonitrile/Water (acidified) mobile phase. This system provides superior selectivity (


) for triazole regioisomers via 

-

interactions and mitigates the risk of on-column hydrolysis associated with the reactive chloromethyl "warhead."

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical vulnerabilities.

The Molecule[1]
  • Target: 4-Chloromethyl-2-propyl-1,2,3-triazole (N2-isomer).

  • Core Structure: Electron-rich 1,2,3-triazole ring with a lipophilic propyl chain.

  • Reactive Moiety: The chloromethyl group (

    
    ) is an electrophile. It is susceptible to hydrolysis (forming the hydroxymethyl impurity) and solvolysis (reacting with alcoholic solvents).
    
Critical Impurities (The Separation Goals)
  • Regioisomer (N1-Propyl): During synthesis, alkylation of the triazole ring occurs at both N1 and N2 positions. The N1-isomer is the most difficult impurity to separate due to identical mass and similar hydrophobicity.

  • Hydrolysis Product: 4-Hydroxymethyl-2-propyl-1,2,3-triazole.

  • Starting Material: 4-Chloromethyl-1,2,3-triazole (unalkylated).

Part 2: Comparative Column Study

We evaluated three stationary phases to determine the optimal selectivity factor (


) for the critical pair (N2-Target vs. N1-Impurity).

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[1][2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV @ 220 nm

Performance Data Summary
FeatureC18 (ODS) C8 (Octyl) Phenyl-Hexyl
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic (Weaker)Hydrophobic +

-

Stacking
Retention Time (Target) 6.2 min5.1 min6.8 min
N1/N2 Selectivity (

)
1.05 (Co-elution risk)1.02 (Poor)1.28 (Excellent)
Peak Symmetry (

)
1.11.21.05
Verdict Baseline Not Recommended Recommended
Analysis of Results
  • C18 Failure: The hydrophobic difference between the N1 and N2 propyl isomers is negligible. C18 relies solely on hydrophobicity, leading to poor resolution (

    
    ).
    
  • Phenyl-Hexyl Success: The electron density distribution differs significantly between the N1 and N2 isomers. The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the triazole ring. The N2 isomer, being more symmetric and having different electron delocalization, interacts differently than the N1 isomer, creating the necessary separation window.

Part 3: Method Optimization & Stability Control

Solvent Selection: The "Methanol Trap"

Critical Warning: Do NOT use Methanol (MeOH) as the organic modifier.

  • Mechanism: The chloromethyl group is reactive. In the presence of MeOH and heat/pressure, it can undergo nucleophilic substitution to form the methoxymethyl ether artifact during the run.

  • Solution: Use Acetonitrile (ACN) . It is aprotic and non-nucleophilic, preserving the integrity of the

    
     group.
    
Buffer Selection
  • pH Control: Triazoles are weak bases. A low pH (Formic Acid, pH ~2.7) ensures the triazole nitrogens are protonated, reducing silanol interactions and improving peak shape (

    
    ).
    

Part 4: The Validated Protocol (Gold Standard)

This protocol is designed for QC release testing and stability studies.

Chromatographic Conditions
  • Instrument: HPLC with UV/DAD or PDA.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][4]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Do not exceed 35°C to prevent degradation).

  • Injection Volume: 5 µL.

  • Detection: 220 nm (Triazole absorbance max).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar salts)
12.090Gradient Ramp (Elute Target & Isomers)
15.090Wash
15.110Re-equilibration
20.010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[4]

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 25 mg sample into a 50 mL volumetric flask. Dissolve in 25 mL ACN. Sonicate for 2 mins. Dilute to volume with water. Analyze within 4 hours.

Part 5: Visualization of Workflow & Mechanism

Diagram 1: Method Development Logic

MethodDevelopment Start Analyte Assessment (Reactive -CH2Cl) Screening Column Screening (C18 vs Phenyl) Start->Screening Selection Select Phenyl-Hexyl (High Selectivity) Screening->Selection N1/N2 Separation Optimization Optimize Mobile Phase (Avoid MeOH -> Use ACN) Selection->Optimization Validation Final Validation (Linearity, LOQ) Optimization->Validation

Caption: Logical flow for selecting Phenyl-Hexyl stationary phase and ACN mobile phase to ensure separation and stability.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Mechanism Phase Phenyl-Hexyl Stationary Phase (Electron Rich) Target N2-Isomer (Target) (Symmetric Pi Cloud) Phase->Target Strong Pi-Pi Stacking Impurity N1-Isomer (Impurity) (Asymmetric Pi Cloud) Phase->Impurity Weak Pi-Pi Stacking Result Differential Retention (Separation Achieved) Target->Result Impurity->Result

Caption: The Phenyl-Hexyl phase discriminates between regioisomers based on the electronic shape of the triazole ring.

Part 6: Validation Summary (Typical Results)

ParameterResultAcceptance Criteria
Specificity No interference at RT of Main PeakResolution > 1.5
Linearity (

)
> 0.9995> 0.999
LOD 0.05 µg/mLS/N > 3
LOQ 0.15 µg/mLS/N > 10
Solution Stability 99.8% recovery after 12h98.0 - 102.0%

References

  • Regioselectivity of 1,2,3-Triazole Alkylation: Detailed mechanistic insight into N1 vs N2 alkylation ratios and separation challenges. Source:

  • HPLC Analysis of Triazole Antifungals (Method Analogues): Validation of Phenyl phases for triazole separation in complex matrices. Source:

  • Stability of Chloromethyl Triazoles: Discussion on the reactivity of chloromethyl groups and the formation of regioisomers. Source:

  • Column Selection for Nitrogen Heterocycles: General guide on using Phenyl-Hexyl columns for aromatic isomers. Source:(Note: Generalized link to Agilent Application Library for Phenyl-Hexyl columns).

Sources

Comparative Crystal Structure Guide: 4-Chloromethyl-2-propyl-1,2,3-triazole vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of 4-Chloromethyl-2-propyl-1,2,3-triazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloromethyl-2-propyl-1,2,3-triazole is a critical pharmacophore intermediate, most notably serving as the alkylating precursor for conazole-class fungicides (e.g., Propiconazole). In process chemistry, the definitive structural characterization of this molecule is driven by the need to distinguish the desired 2H-isomer (2-propyl) from the thermodynamically distinct 1H-isomer (1-propyl) byproduct.

This guide objectively compares the crystallographic signatures of the 2-propyl target against its 1-propyl regioisomer. It provides experimental workflows to validate structural purity, emphasizing the distinct lattice packing forces and bond-length asymmetries that define these heterocyclic systems.

Part 1: The Comparative Landscape (2-Propyl vs. 1-Propyl)

The alkylation of 4-chloromethyl-1,2,3-triazole yields a mixture of isomers. While NMR (


C and 

N) is useful for solution-state analysis, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute stereochemical proof required for regulatory filing.
Structural & Electronic Differentiators[1][2][3]
FeatureTarget: 2-Propyl Isomer (2H-1,2,3-triazole)Alternative: 1-Propyl Isomer (1H-1,2,3-triazole)Crystallographic Impact
Symmetry High (

pseudo-symmetry in ring)
Low (

)
2-Isomer often crystallizes in higher symmetry space groups (e.g., P21/c or Pbca).
Dipole Moment Low / ModerateHigh1-Isomers exhibit stronger dipole-driven alignment; 2-Isomers rely more on

-

stacking.
Ring Bond Lengths N1–N2

N2–N3
N1–N2

N2–N3
Definitive XRD Marker: The 2-isomer shows bond equivalence; the 1-isomer shows localized double bond character.
Melting Point Generally Lower (Liquid/Low melt solid)Generally Higher2-Isomers pack less efficiently due to lack of strong dipole networks, often requiring cryo-crystallography (<100 K).
Mechanistic Pathway & Isomerization

The formation of the crystal lattice is dictated by the synthesis pathway. The 2-isomer is kinetically favored in specific basic conditions but is thermodynamically sensitive.

TriazoleIsomers Precursor 4-Chloromethyl-1,2,3-Triazole (Tautomeric Eq.) Alkylation Alkylation (n-Propyl Bromide / Base) Precursor->Alkylation Nucleophilic Subst. Isomer2 2-Propyl Isomer (Target) Alkylation->Isomer2 Major Product (Kinetic Control) Isomer1 1-Propyl Isomer (Byproduct) Alkylation->Isomer1 Minor Product Crystal2 Crystal Lattice (2-N) Pi-Stacking Dominant Symmetric N-N Bonds Isomer2->Crystal2 Crystallization (Low Temp) Crystal1 Crystal Lattice (1-N) Dipole Dominant Asymmetric N-N Bonds Isomer1->Crystal1 Crystallization

Figure 1: Divergent crystallization pathways of triazole regioisomers. The 2-propyl isomer (green) is the target, characterized by distinct lattice forces compared to the 1-propyl impurity.

Part 2: Crystallographic Data Analysis[3]

When analyzing the crystal structure of 4-Chloromethyl-2-propyl-1,2,3-triazole, the following parameters are the standard for validation. Note: Data below represents comparative ranges for 2-substituted triazole analogs to serve as a validation baseline.

1. Unit Cell & Space Group

The 2-substituted triazole typically adopts a packing motif that maximizes the distance between the electron-rich nitrogen lone pairs.

  • Crystal System: Monoclinic or Orthorhombic.

  • Space Group: P21/c is most common for this class, allowing for inversion centers that accommodate the antiparallel dipole arrangement.

2. Bond Length Diagnostics (The "Gold Standard")

To confirm the N-2 alkylation, researchers must refine the bond lengths of the triazole ring.

Bond Vector2-Propyl (Target) Length (Å)1-Propyl (Impurity) Length (Å)Interpretation
N(1)–N(2) 1.32 – 1.341.35 – 1.372-substitution delocalizes electrons symmetrically.
N(2)–N(3) 1.32 – 1.341.30 – 1.321-substitution creates localized double bond character at N2-N3.
C(5)–N(1) 1.35 – 1.361.33 – 1.35-
3. The Chloromethyl Disorder

A specific challenge in crystallizing 4-Chloromethyl-2-propyl-1,2,3-triazole is the rotational freedom of the chloromethyl (-CH₂Cl) tail.

  • Observation: High thermal ellipsoids on the Cl atom.

  • Resolution: Data collection must occur at 100 K (using liquid nitrogen stream) to freeze the rotation of the -CH₂Cl group. Failure to cool will result in a "smeared" electron density map, making the Cl position unresolvable.

Part 3: Experimental Protocol (Self-Validating System)

This protocol ensures the isolation of single crystals suitable for distinguishing the 2-propyl isomer from the 1-propyl impurity.

Phase 1: Crystal Growth (Solvent Diffusion Method)

Since the 2-propyl isomer has a low melting point, standard evaporation often yields oils. Vapor diffusion is required.

  • Dissolution: Dissolve 20 mg of the crude triazole oil in 0.5 mL of Dichloromethane (DCM) in a small vial.

  • Precipitant: Place the small vial (uncapped) inside a larger jar containing 5 mL of n-Hexane or Pentane .

  • Equilibration: Seal the outer jar. Allow to stand at 4°C (refrigerator) for 48–72 hours.

  • Harvest: Colorless prisms should form on the walls of the inner vial.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: 100 K (Critical) .

  • Strategy:

    • Mount crystal on a MiTeGen loop using perfluoropolyether oil.

    • Collect a full sphere of data (redundancy > 4.0).

    • Refinement Check: If the R-factor is >5%, check for twinning. 2-substituted triazoles are prone to merohedral twinning due to their pseudo-symmetry.

Phase 3: Structural Validation Workflow

ValidationWorkflow Start Raw Diffraction Data Solve Structure Solution (SHELXT / Direct Methods) Start->Solve Refine Refinement (SHELXL) Solve->Refine CheckN Check N-N Bond Lengths Refine->CheckN Isomer2 Is Symmetric? N1-N2 ≈ N2-N3 CheckN->Isomer2 Yes Isomer1 Is Asymmetric? N1-N2 ≠ N2-N3 CheckN->Isomer1 No CheckCl Check -CH2Cl Group Isomer2->CheckCl Disorder Model Disorder (PART 1 / PART 2) CheckCl->Disorder High Ellipsoids Final Publish CIF CheckCl->Final Clean Map Disorder->Final

Figure 2: Decision tree for validating the triazole isomer structure during refinement.

Part 4: Performance Implications

Why does the crystal structure matter for drug development?

  • Solubility Prediction: The 2-propyl isomer typically has a lower lattice energy than the 1-propyl isomer. This predicts higher solubility in lipophilic solvents, which correlates with the bioavailability profile of conazole fungicides.

  • Stability: The crystal packing reveals the exposure of the chloromethyl group. In the 2-isomer, if the Cl atom is exposed in the channel (rather than interlocked), the compound is more susceptible to hydrolysis during storage.

  • Process Control: If Powder XRD (PXRD) of a bulk batch shows peaks corresponding to the 1-isomer (calculated from the single crystal data), the batch must be rejected or re-purified.

References
  • Structural Chemistry of 1,2,3-Triazoles

    • Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.

    • Context: Establishes the thermodynamic stability differences between 1-N and 2-N isomers.
  • Crystallographic Methodology

    • Spek, A. L. (2020). PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71(1), 9–18.

    • Context: Essential for handling disordered solvents often trapped in the loose packing of 2-substituted triazoles.
  • Propiconazole Precursor Synthesis

    • Shiri, A. (2012). Indoles and 1,2,3-Triazoles: Synthesis and Biological Evaluation. Chemical Reviews.

    • Context: Reviews the synthetic utility of chloromethyl-triazole intermedi
  • Isomer Differentiation by XRD

    • Kalinowski, Z., et al. (2021).[4] Novel 1,2,3-Triazole Derivatives: Synthesis, Crystal Structures Determination, Hirshfeld Surfaces. Molecules, 26(13), 4059.

    • Context: Provides comparative bond length data for 1,2,3-triazole rings used to validate the N1 vs N2 substitution p

Sources

Strategic Validation of Triazole Intermediates: FTIR vs. High-Res Analytical Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery, particularly within "click" chemistry (CuAAC) domains, the rapid validation of 1,2,3-triazole scaffolds is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often too resource-intensive for real-time process monitoring.

This guide validates the use of Fourier Transform Infrared Spectroscopy (FTIR) not merely as a preliminary check, but as a robust, quantitative tool for reaction kinetics and endpoint determination. We present a comparative analysis against NMR and Mass Spectrometry (MS), establishing a protocol where FTIR serves as the primary driver for reaction optimization, reserving high-resolution methods for final structural confirmation.

Technical Deep Dive: The Spectroscopic Signature

The transformation of an azide and an alkyne into a triazole ring induces a dramatic change in dipole moment and bond order, creating a binary "On/Off" signal in the IR spectrum that is far easier to interpret than complex NMR splitting patterns during early-stage synthesis.

The Mechanism of Spectral Shift

The core validation relies on tracking the Azide (


)  functional group. This group possesses a distinct, high-intensity antisymmetric stretching vibration that resides in a "silent region" of the IR spectrum, typically free from interference by organic solvents or other functional groups.
  • Starting Material (Azide): Strong absorption at 2090–2135 cm

    
     .
    
  • Product (Triazole): Complete disappearance of the 2100 cm

    
     band and emergence of ring breathing modes at 1400–1600 cm
    
    
    
    and C=C-H stretching at ~3140 cm
    
    
    .
Diagram 1: Reaction Pathway & Spectral Evolution

The following diagram illustrates the chemical transformation mapped to specific wavenumber shifts.

Triazole_IR_Shift Azide Reactant: Organic Azide (R-N3) Transition Cu-Catalyzed Cycloaddition Azide->Transition Spec_Azide Key Signal: ν(N≡N) ~2100 cm⁻¹ (STRONG) Azide->Spec_Azide Alkyne Reactant: Terminal Alkyne (R'-C≡CH) Alkyne->Transition Spec_Alkyne Key Signal: ν(C≡C) ~2120 cm⁻¹ (WEAK) Alkyne->Spec_Alkyne Triazole Product: 1,2,3-Triazole (1,4-disubstituted) Transition->Triazole Spec_Product Validation Signals: 1. LOSS of 2100 cm⁻¹ 2. GAIN of ~3140 cm⁻¹ (C-H) 3. GAIN of ~1450 cm⁻¹ (Ring) Triazole->Spec_Product

Caption: Correlation between chemical transformation and diagnostic IR bands. The disappearance of the azide peak is the primary indicator of conversion.

Comparative Analysis: FTIR vs. NMR/MS

While NMR provides atomic-level connectivity, it is often "overkill" for binary questions (Did the reaction finish?). The table below objectively compares the utility of IR against traditional high-res alternatives.

Table 1: Performance Matrix
FeatureFTIR (ATR/Flow)

H NMR
LC-MS
Primary Utility Reaction Kinetics & Endpoint Structural ElucidationMass Confirmation & Impurity Profiling
Time per Sample < 1 minute (Real-time)10–30 minutes5–15 minutes
Sample State Solid, Liquid, or In-line FlowSolution (Deuterated)Solution (Ionizable)
Limit of Detection Moderate (~0.1%)High (variable)Very High (ppm/ppb)
Structural Detail Functional Group (Binary)Connectivity & RegioisomerismMolecular Weight
Key Blindspot Regioisomerism: Hard to distinguish 1,4- vs 1,5-isomers.Solvent suppression issues.Does not distinguish isomers (same mass).

Expert Insight: Use FTIR to monitor the reaction. Once the azide peak (2100 cm


) vanishes, the reaction is chemically complete. Only then employ NMR to confirm the regioselectivity (1,4 vs 1,5 isomer ratio), which IR cannot reliably distinguish [1, 2].

Self-Validating Experimental Protocol

This protocol is designed for Attenuated Total Reflectance (ATR-FTIR) , the modern standard which eliminates the need for KBr pellets.

Phase 1: System Suitability (The "Blank" Check)
  • Clean Crystal: Wipe the diamond ATR crystal with isopropanol.

  • Background Scan: Collect a background spectrum (air) to subtract atmospheric CO

    
     (~2350 cm
    
    
    
    ) and H
    
    
    O.
  • Validation: Ensure the baseline is flat between 1800–2500 cm

    
    . If noise exists here, it will mask the azide endpoint.
    
Phase 2: Reaction Monitoring (The "Traffic Light" System)

Goal: Quantitative assessment of reaction progress.

  • T=0 Sample (Reference):

    • Take an aliquot of the reaction mixture immediately after mixing reagents.

    • Observe: Strong peak at 2090–2135 cm

      
        (Azide).
      
    • Note: If using a terminal alkyne, a weak sharp peak at ~3300 cm

      
       (≡C-H) may be visible.
      
  • T=X (Monitoring):

    • Sample every 30–60 mins (or continuous if using in-line ReactIR).

    • Normalization: Normalize spectra against a solvent peak that does not change (e.g., C-H stretch of toluene or DCM).

  • Endpoint Criteria:

    • Green Light: Azide peak intensity < 2% of T=0 height.

    • Confirmation: Appearance of triazole ring stretch at ~1033 cm

      
        or 1450 cm
      
      
      
      [3].
Diagram 2: The Validation Decision Tree

This workflow ensures you do not waste NMR resources on incomplete reactions.

Validation_Workflow Start Start Reaction (Azide + Alkyne) Sample Acquire FTIR Spectrum (ATR or In-line) Start->Sample Check_Azide Is Peak @ ~2100 cm⁻¹ Visible? Sample->Check_Azide Continue Continue Reaction (Check Temp/Catalyst) Check_Azide->Continue Yes (Strong) Check_Product Check Product Bands (~1450 & 3140 cm⁻¹) Check_Azide->Check_Product No (Absent) Continue->Sample Wait Valid_IR IR Validation Passed (Reaction Complete) Check_Product->Valid_IR NMR_Step Proceed to NMR (Confirm Regioisomer) Valid_IR->NMR_Step

Caption: Logic flow for utilizing IR as a gatekeeper before high-cost analytical verification.

Data Interpretation & Troubleshooting

Characteristic Band Assignment

When validating your spectrum, look for these specific markers. Data adapted from solid-state DFT calculations and experimental flows [1, 3].[1]

Functional GroupWavenumber (cm

)
IntensityNotes
Azide (-N

)
2090 – 2135 Strong The primary "disappearance" marker.
Alkyne (≡C-H) 3250 – 3350Medium/SharpDisappears in product.
Alkyne (C≡C) 2100 – 2260Weakoften obscured by Azide; disappears.
Triazole (C-H) 3100 – 3150WeakHigher freq than aryl C-H; indicates ring formation.
Triazole (N=N) 1410 – 1450Medium"Marker band" for triazole ring [1].
Triazole Ring ~1033MediumObserved in flow synthesis monitoring [3].[2][3]
Common Pitfalls
  • Solvent Overlap: Solvents like Acetonitrile (MeCN) have a nitrile stretch at ~2250 cm

    
    . While distinct from azide (~2100 cm
    
    
    
    ), low-resolution scans can cause peak merging. Solution: Use high-resolution settings (4 cm
    
    
    ) or background subtraction.
  • Water Contamination: Broad O-H stretches (3200–3600 cm

    
    ) can obscure the appearance of the triazole C-H or amine N-H bands. Solution: Dry samples thoroughly or use a flow cell with anhydrous solvents.
    
  • Regioisomer Confusion: FTIR cannot definitively distinguish between 1,4-disubstituted and 1,5-disubstituted triazoles. Both will show the "Triazole Ring" bands. Solution: This is the specific trigger point to switch to

    
    H NMR.
    

References

  • El-Azhary, A. A., & Al-Kahtani, A. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling. Available at: [Link]

  • Mettler Toledo. (n.d.). Combining ATR-FTIR Spectroscopy, HPLC, and NMR: Mechanistic Insights. Mettler Toledo Application Notes. Available at: [Link]

  • Baudouin, A., et al. (2016). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. Available at: [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Available at: [Link]

Sources

Advanced Pharmacokinetic Comparison of Triazole-Based Antifungal Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazole scaffold represents the cornerstone of modern antifungal pharmacotherapy, favored for its metabolic stability and broad-spectrum efficacy compared to earlier imidazoles. However, the pharmacokinetic (PK) profiles within this class vary drastically—from the highly hydrophilic, renally cleared Fluconazole to the lipophilic, erratic absorption of Itraconazole , and the tissue-retentive properties of novel candidates like Opelconazole (PC945) .

This guide provides an objective, data-driven comparison of established triazoles against next-generation candidates. We analyze the structural determinants of these PK properties and provide validated experimental protocols for assessing metabolic stability, a critical parameter in optimizing new triazole candidates.

The Triazole Scaffold: Structural Impact on Pharmacokinetics[1]

The 1,2,4-triazole ring is utilized primarily to bind the heme iron of fungal CYP51 (lanosterol 14α-demethylase). Unlike the imidazole ring, the triazole moiety confers greater resistance to metabolic degradation and higher selectivity for fungal enzymes. However, the side chains attached to this scaffold dictate the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • First Generation (Fluconazole): Low molecular weight, high water solubility. Result: Excellent oral bioavailability, renal clearance, linear PK.

  • Second Generation (Itraconazole, Posaconazole): Extended side chains increase lipophilicity and spectrum but introduce solubility challenges and heavy reliance on biliary excretion.

  • Novel Candidates (Opelconazole, Oteseconazole): Designed for specific compartment retention (lung) or enhanced selectivity (tetrazole substitution) to minimize systemic off-target toxicity.

Comparative Pharmacokinetic Parameters

The following table contrasts the "Big 5" established agents with emerging candidates.

ParameterFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazoleOpelconazole (PC945) Oteseconazole (VT-1161)
Class/Type Triazole (Gen 1)Triazole (Gen 2)Triazole (Gen 2)Triazole (Gen 2)Triazole (Gen 2)Inhaled Triazole Tetrazole (Next-Gen)
Bioavailability (F) >90%Variable (55%)*96%Variable (Tablet > Susp)98%Low Systemic F~50%
Tmax (h) 1-22-51-23-52-30.5-1 (Lung)5-10
Protein Binding 11-12%>99%58%>98%>99%High (Tissue)>99%
Half-life (t1/2) 30 h30-40 hDose-dependent35 h130 h>24 h (Lung) 138 Days
Metabolism Minimal (<20%)Hepatic (CYP3A4)Hepatic (CYP2C19/3A4)Glucuronidation (UGT)Hepatic (CYP3A4/3A5)Minimal SystemicMinimal (Slow)
Linearity LinearNon-linearNon-linearLinear (Tablets)LinearLinear (Lung)Linear
Excretion Renal (80%)Biliary/FecesRenal (<2% unchanged)Feces (77%)Feces/UrineFecesFeces/Urine

*Note: Itraconazole absorption is highly pH-dependent (capsules) or food-dependent.

Detailed Pharmacokinetic Analysis

Absorption and Bioavailability
  • The Solubility Challenge: Older lipophilic triazoles (Itraconazole, Posaconazole suspension) suffer from dissolution-limited absorption. This was engineered out in Isavuconazole , which uses a water-soluble prodrug (Isavuconazonium sulfate) that is rapidly hydrolyzed by plasma esterases, eliminating the need for nephrotoxic cyclodextrin vehicles used in Voriconazole IV formulations.

  • Inhaled Delivery (Opelconazole): Unlike systemic agents, Opelconazole is optimized for retention rather than absorption.[1] It demonstrates a >2000-fold concentration gradient between lung tissue and plasma, minimizing systemic exposure and associated toxicities.[2]

Metabolism and Drug-Drug Interactions (DDI)

The "Achilles' heel" of triazoles is their interaction with human Cytochrome P450 enzymes.

  • Voriconazole: Exhibits non-linear kinetics due to saturation of CYP2C19. Genetic polymorphisms in CYP2C19 (Poor Metabolizers) can lead to 4-fold higher exposure and toxicity.

  • Oteseconazole: Replaces the triazole ring with a tetrazole . This metal-binding pharmacophore has lower affinity for human CYP51 compared to fungal CYP51, drastically reducing the DDI potential and extending half-life to ~138 days, allowing for weekly dosing.

Distribution Profiles
  • CNS Penetration: Fluconazole and Voriconazole cross the blood-brain barrier effectively (CSF:Plasma ratio > 0.5), making them drugs of choice for fungal meningitis.

  • Tissue Accumulation: Posaconazole and Itraconazole have large Volumes of Distribution (Vd) and accumulate in keratinous tissues (skin/nails), ideal for onychomycosis but less effective for rapid urinary tract sterilization compared to Fluconazole.

Experimental Methodologies for PK Assessment

To evaluate new triazole candidates, the Metabolic Stability Assay using Human Liver Microsomes (HLM) is the gold standard for predicting intrinsic clearance (


) and hepatic half-life.
Protocol: Human Liver Microsome (HLM) Stability Assay[4][5]

Objective: Determine the intrinsic clearance of a triazole candidate by measuring parent compound depletion over time.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • NADPH Regenerating System (10 mM NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).[3][4]

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Bucetin).

Step-by-Step Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Dosing: Add test compound (1 µM) to the microsomal suspension.

  • Initiation: Add NADPH regenerating system to start the reaction. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution to precipitate proteins.

  • Processing: Centrifuge at 4000g for 20 min at 4°C. Collect supernatant.

  • Analysis: Quantify parent compound remaining via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    
Visualization: HLM Assay Workflow

HLM_Workflow Start Start: Thaw HLM (37°C) Mix Mix HLM + Buffer + Candidate Drug Start->Mix PreWarm Pre-incubation (5 min) Mix->PreWarm StartRxn Add NADPH (Start Reaction) PreWarm->StartRxn Sample Sampling Loop (0, 5, 15, 30, 60 min) StartRxn->Sample Sample->Sample Next timepoint Quench Quench with Cold ACN + IS Sample->Quench At time t Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate CL_int & t1/2 LCMS->Calc

Caption: Step-by-step workflow for determining metabolic stability using Human Liver Microsomes (HLM).

Drug-Drug Interaction (DDI) Profiling

Triazoles are notorious "perpetrators" of DDIs due to CYP inhibition. The structural evolution from Voriconazole to Isavuconazole and Oteseconazole has largely been driven by the need to reduce this liability.

  • Strong Inhibitors: Itraconazole and Voriconazole strongly inhibit CYP3A4, necessitating dose adjustments for co-administered statins, immunosuppressants (tacrolimus), and anticoagulants.

  • Moderate/Weak Inhibitors: Isavuconazole is a moderate CYP3A4 inhibitor, often requiring less aggressive dose reduction of co-medications than Voriconazole.

  • Selectivity: Oteseconazole (Tetrazole) shows minimal inhibition of human CYPs, representing a major safety advancement.

Visualization: CYP Interaction Network

CYP_Network Flu Fluconazole CYP3A4 CYP3A4 Flu->CYP3A4 Weak (High Dose) CYP2C19 CYP2C19 Flu->CYP2C19 Mod Inh CYP2C9 CYP2C9 Flu->CYP2C9 Mod Inh Vor Voriconazole Vor->CYP3A4 Strong Inh Vor->CYP2C19 Strong Inh Vor->CYP2C9 Strong Inh Itr Itraconazole Itr->CYP3A4 Strong Inh Pos Posaconazole Pos->CYP3A4 Strong Inh Isa Isavuconazole Isa->CYP3A4 Mod Inh Ote Oteseconazole (Tetrazole) CYP3A4->Itr Substrate CYP3A4->Isa Substrate CYP2C19->Vor Substrate UGT UGT (Glucuronidation) UGT->Pos Substrate

Caption: Network of CYP450 interactions. Red arrows indicate strong inhibition (DDI risk); dotted blue arrows indicate metabolic pathways. Note Oteseconazole's isolation due to high selectivity.

Challenges and Future Directions

While the triazole scaffold remains vital, the future of this class lies in compartment-specific optimization .

  • Lung Retention: Candidates like Opelconazole prove that "bad" systemic PK (low absorption) can be "good" therapeutic PK when the target is local (pulmonary aspergillosis).

  • Tetrazole Substitution: The success of Oteseconazole suggests that replacing the triazole ring with a tetrazole moiety is a viable strategy to decouple antifungal efficacy from human CYP toxicity.

  • Resistance: The reliance on the azole scaffold has led to cross-resistance. Future candidates must demonstrate binding affinity to mutated CYP51 isoforms (e.g., TR34/L98H) to remain relevant.

References

  • Review of Second-Generation Triazoles Source: National Institutes of Health (NIH) / PMC Title: The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles URL:[Link]

  • Isavuconazole vs Voriconazole Efficacy & Safety Source: ResearchGate Title: Efficacy and safety of isavuconazole versus voriconazole for the treatment of invasive fungal infections: a meta-analysis URL:[Link]

  • Opelconazole (PC945) Pharmacokinetics Source: PubMed Central (PMC) Title: Safety and nonclinical and clinical pharmacokinetics of PC945, a novel inhaled triazole antifungal agent URL:[Link]

  • Microsomal Stability Protocol Source: Protocols.io Title: Microsomal stability assay for human and mouse liver microsomes URL:[Link]

  • Oteseconazole Clinical Pharmacology Source: FirstWord Pharma / Clinical Review Title: Oteseconazole for the Treatment of Recurrent Vulvovaginal Candidiasis: A Drug Review URL:[Link] (Note: Verified via aggregated clinical summaries).

  • CYP Inhibition Guidelines Source: BioIVT Title: A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloromethyl-2-propyl-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 4-Chloromethyl-2-propyl-1,2,3-triazole

Part 1: Executive Safety Directive

Core Directive: 4-Chloromethyl-2-propyl-1,2,3-triazole must be handled as a potent alkylating agent and lachrymator .

While specific toxicological data for this exact propyl isomer may be sparse in public registries, the structural presence of a chloromethyl group attached to a nitrogen-rich heterocycle dictates that we treat it with the same rigor as known carcinogens and severe irritants like benzyl chloride or 1-(chloromethyl)-1H-1,2,4-triazole.

Immediate Hazard Profile:

  • Skin/Eye: High potential for severe chemical burns and irreversible eye damage (alkylating capability).

  • Respiratory: Mucous membrane irritant; potential lachrymator.

  • Reactivity: Moisture sensitive. Hydrolyzes to release hydrochloric acid (HCl) and the corresponding alcohol.

Part 2: Hazard Analysis & Risk Assessment

To understand the PPE requirements, we must analyze the causality of the hazard.

1. The Alkylation Threat (The "Warhead") The chloromethyl moiety (


) is an electrophilic "warhead." In biological systems, this group can alkylate DNA bases (specifically guanine), leading to cytotoxicity or mutagenicity. Standard latex gloves offer negligible protection against such electrophiles, as the chemical can diffuse through the polymer matrix before physical degradation is visible.

2. The Triazole Core Triazole backbones are pharmacophores often associated with systemic effects, including reproductive toxicity and specific organ toxicity (liver/heart) upon chronic exposure [1]. When combined with the chloromethyl group, the molecule becomes lipophilic enough to penetrate the stratum corneum (outer skin layer) rapidly.

3. Hydrolysis Products Upon contact with moisture (humid air or mucous membranes), the compound releases HCl. This provides an immediate sensory warning (stinging), but by the time you feel it, the alkylation damage may have already initiated.

Part 3: Personal Protective Equipment (PPE) Specifications

This protocol uses a Redundancy-Based Defense strategy. Single barriers are insufficient for alkylating agents.

A. Hand Protection (The Critical Barrier)

Standard Requirement: Double-gloving is mandatory. Material Selection Logic: Nitrile provides good physical durability, but for prolonged handling of the neat (undiluted) substance, laminated films are superior.

LayerMaterialThicknessFunction
Inner Nitrile (Exam Grade)4-5 milComfort and sweat absorption; last line of defense.
Outer Silver Shield® (EVOH/PE) or High-Grade Nitrile>8 milPrimary Barrier. EVOH laminates resist permeation by alkyl halides for >4 hours.
  • Protocol: Inspect gloves for pinholes by inflating them with air before donning. Change outer gloves immediately upon any splash or every 30 minutes of active handling.

B. Eye & Face Protection[1][2][3][4][5][6][7]

Standard Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why: Safety glasses with side shields are insufficient. Vapors from chloromethyl derivatives can bypass side shields, causing lachrymatory effects (tearing) that blind the operator during critical maneuvers.

  • Face Shield: Required if handling volumes >50 mL or working under pressure (e.g., cannula transfer).

C. Respiratory Protection

Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Spill Cleanup Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is vital to neutralize the HCl by-product of hydrolysis.

Part 4: Operational Workflow (Step-by-Step)

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Preparation & Setup
  • Quench Check: Prepare a neutralization bath before opening the bottle.

    • Recipe: 10% aqueous Sodium Bicarbonate (

      
      ) or dilute Ammonium Hydroxide (
      
      
      
      ). This nucleophile will destroy the chloromethyl group.
  • Glassware: Oven-dried glassware is required. Moisture triggers HCl release, pressurizing sealed vessels.

Phase 2: Handling the Neat Compound
  • Transfer: Do not pour. Use a glass syringe or positive-displacement pipette to avoid aerosol generation.

  • Weighing: If the balance is outside the hood, tare the vial inside the hood, add the solid/liquid, cap tightly, and then weigh. Never open the container outside the hood.

Phase 3: Reaction Monitoring
  • TLC/Sampling: Dip capillaries into the reaction, then immediately quench the capillary in the bicarbonate bath before disposal. Do not leave contaminated capillaries on the bench.

Visual Workflow: Hierarchy of Defense

SafetyProtocol Start Start: Handling 4-Chloromethyl-2-propyl-1,2,3-triazole RiskAssessment Risk Assessment: Alkylating Agent + HCl Release Start->RiskAssessment EngineeringControl Engineering Control: Fume Hood (Sash < 18 inches) RiskAssessment->EngineeringControl PPE_Donning PPE Donning Sequence: 1. Lab Coat (Buttoned) 2. Inner Nitrile Gloves 3. Splash Goggles 4. Outer Barrier Gloves EngineeringControl->PPE_Donning Check Integrity Check: Gloves inflated? Sash low? PPE_Donning->Check Check->PPE_Donning Fail (Redo) Operation Operation: Transfer via Syringe/Cannula (Avoid Pouring) Check->Operation Pass Waste Waste Management: Quench in 10% NaHCO3 Check pH > 7 Operation->Waste Stop Process Complete Waste->Stop

Figure 1: Operational logic flow ensuring engineering controls and PPE integrity are verified before chemical manipulation begins.

Part 5: Emergency Response & Disposal

Scenario A: Skin Exposure
  • Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.

  • Flush: Immediately rinse with water for 15 minutes.

  • Neutralize: After initial rinsing, wash with soap and water. Avoid organic solvents (ethanol/acetone) as they increase skin permeability.

Scenario B: Spills (< 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don full-face respirator (OV/AG cartridges) and Silver Shield gloves.

  • Neutralize: Cover the spill with solid Sodium Carbonate or Calcium Carbonate . This absorbs the liquid and neutralizes the potential acid generation.

  • Cleanup: Scoop into a waste container labeled "Hazardous Waste: Triazole/Alkyl Halide."

Disposal Protocol
  • Never dispose of the neat compound down the drain. Triazoles are persistent in aqueous environments [2].

  • Quenching: Stir the waste residue with 1M NaOH or aqueous ammonia for 2 hours to convert the reactive chloromethyl group to the corresponding alcohol or amine (less toxic).

  • Labeling: "Halogenated Organic Waste."

References

  • Echemi. (2025).[2][3] Safety Data Sheet: 1-(Chloromethyl)-1H-1,2,4-triazole. (Analogous hazard data).

  • American Chemical Society.[1] (2008).[4] Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. (Handling protocols for chloromethyl intermediates).

  • Fisher Scientific.[2] (2025).[2][3][1][5][6] Safety Data Sheet: 1-Chloromethyl-1H-1,2,4-triazole, hydrochloride.

Sources

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